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  • Product: 5-Oxohex-2-enoic acid
  • CAS: 143228-86-8

Core Science & Biosynthesis

Foundational

5-Oxohex-2-enoic acid basic chemical properties

An In-depth Technical Guide to 5-Oxohex-2-enoic Acid: Core Chemical Properties and Applications Abstract 5-Oxohex-2-enoic acid, a multifunctional α,β-unsaturated γ-keto carboxylic acid, serves as a pivotal intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Oxohex-2-enoic Acid: Core Chemical Properties and Applications

Abstract

5-Oxohex-2-enoic acid, a multifunctional α,β-unsaturated γ-keto carboxylic acid, serves as a pivotal intermediate in synthetic organic chemistry and medicinal research. Its unique molecular architecture, featuring a carboxylic acid, a conjugated double bond, and a ketone, provides multiple reactive sites for constructing complex molecular frameworks and novel heterocyclic systems. This guide offers a comprehensive overview of its fundamental chemical and physical properties, spectroscopic signatures, and synthetic pathways. Furthermore, it explores the molecule's reactivity from a mechanistic standpoint and highlights its emerging role as a precursor to pharmacologically active agents, making it a compound of significant interest for researchers and drug development professionals.

Nomenclature and Molecular Structure

5-Oxohex-2-enoic acid is a six-carbon chain organic compound characterized by a terminal carboxylic acid group, a carbon-carbon double bond between the C2 and C3 positions, and a ketone group at the C5 position.[1]

  • IUPAC Name: (E)-5-oxohex-2-enoic acid[2]

  • Molecular Formula: C₆H₈O₃[2][3][4]

  • CAS Number: 143228-86-8 (for the E-isomer)[1][2][4][5]

  • Synonyms: 5-oxo-2-Hexenoic acid[2]

The molecule exists as geometric isomers (E/Z or trans/cis) due to the double bond. The (E)-isomer is generally the more thermodynamically stable and is the form typically supplied for research purposes.[1] The distinct spatial arrangement of substituents around the double bond significantly influences the molecule's physical properties and its interaction with biological systems.[6]

Physicochemical Properties

The physical state of 5-oxohex-2-enoic acid is typically a colorless to pale yellow liquid or solid, contingent on ambient temperature.[3][7] It exhibits solubility in water and various polar organic solvents, a characteristic that enhances its utility in a wide range of reaction media.[3][7]

PropertyValueSource
Molecular Weight 128.13 g/mol [2][4]
Density 1.135 g/cm³[]
Boiling Point 307.789 °C at 760 mmHg[]
Refractive Index 1.469[4]
pKa (Predicted) ~4.68 (Carboxylic Acid)[6]

Spectroscopic Characterization

Unambiguous structural elucidation of 5-oxohex-2-enoic acid is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • ¹H NMR: The proton NMR spectrum provides key information on the chemical environment of the hydrogen atoms. For the (E)-isomer, characteristic signals include a singlet for the methyl protons (C6), multiplets for the methylene protons (C4), and distinct doublets for the vinylic protons at C2 and C3. The coupling constants between the C2 and C3 protons are indicative of the trans configuration. A broad singlet corresponding to the carboxylic acid proton is also observed.[1]

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the six carbon atoms, including the carbonyl carbons of the ketone (C5) and the carboxylic acid (C1), the sp² hybridized carbons of the double bond (C2 and C3), the methylene carbon (C4), and the methyl carbon (C6).[1]

  • Infrared (IR) Spectroscopy: IR analysis reveals characteristic stretching frequencies for the different functional groups. Key absorptions include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the ketone, another C=O stretch for the carboxylic acid, and a C=C stretch for the alkene.[6]

Reactivity and Mechanistic Insights

The reactivity of 5-oxohex-2-enoic acid is governed by its trifunctional nature. The molecule possesses three primary electrophilic centers susceptible to nucleophilic attack: the carboxylic acid carbon (C1), the ketone carbon (C5), and, notably, the β-carbon of the α,β-unsaturated system (C3).[1]

The conjugation of the double bond with the carboxylic acid carbonyl group makes the molecule an excellent Michael acceptor.[1] This allows for 1,4-conjugate addition reactions, where nucleophiles preferentially attack the C3 position, leading to the formation of a variety of functionalized derivatives. This reactivity is fundamental to its application as a building block in organic synthesis.[1]

G cluster_0 Key Reactive Sites of 5-Oxohex-2-enoic Acid cluster_1 Potential Reactions Molecule R-C(5)=O | CH₂(4) | C(3)H=C(2)H | C(1)OOH C1 C1 Carbonyl (Carboxylic Acid) Esterification Esterification C1->Esterification Reaction with alcohols C3 C3 Beta-Carbon (Michael Acceptor) Michael_Add Michael Addition C3->Michael_Add Primary site for conjugate addition C5 C5 Carbonyl (Ketone) Nuc_Attack Nucleophilic Attack C5->Nuc_Attack Standard carbonyl chemistry

Caption: Reactivity map of 5-oxohex-2-enoic acid.

Synthetic Methodologies

The synthesis of 5-oxohex-2-enoic acid and its analogs often involves classic carbon-carbon bond-forming reactions. A highly effective and direct strategy is the aldol condensation between a methyl ketone and glyoxylic acid.[1] This method efficiently constructs the desired α,β-unsaturated carboxylic acid framework.[1] Modern techniques, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times for related compounds by allowing for precise temperature control and preventing the degradation of thermally sensitive products.[1]

Representative Protocol: Aldol Condensation Synthesis

This protocol is a generalized procedure based on established methodologies for synthesizing α,β-unsaturated keto acids.[1]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetone (1.5 eq) and glyoxylic acid (1.0 eq) in a suitable solvent such as acetic acid.

  • Catalyst Addition: Add a catalytic amount of an acid promoter, like p-toluenesulfonic acid (TsOH), to the mixture.[1] The acid facilitates enol formation, which is the key step for the nucleophilic attack on glyoxylic acid.[1]

  • Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove unreacted glyoxylic acid and catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-oxohex-2-enoic acid.

G start Start: Reagents (Acetone, Glyoxylic Acid) reagents 1. Dissolve Reagents in Acetic Acid start->reagents catalyst 2. Add Acid Catalyst (p-TsOH) reagents->catalyst reflux 3. Heat to Reflux (Monitor by TLC) catalyst->reflux workup 4. Cool & Concentrate reflux->workup extraction 5. Extraction with Ethyl Acetate & Washes workup->extraction purification 6. Dry & Purify (Chromatography) extraction->purification end Product: 5-Oxohex-2-enoic Acid purification->end

Caption: General workflow for the synthesis of 5-oxohex-2-enoic acid.

Applications in Research and Drug Development

5-Oxohex-2-enoic acid is primarily valued as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[1][7] Its derivatives have been investigated for a range of biological activities.

  • Anti-inflammatory Agents: Analogs of 5-oxohex-2-enoic acid have demonstrated potential as anti-inflammatory agents.[1] For example, the derivative 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid (AOPHA) has been identified as an inhibitor of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of inflammatory neuropeptides.[1]

  • Anxiolytic and Anticonvulsant Activity: A novel chalcone derivative synthesized using 5-oxohex-2-enoic acid as a key precursor was evaluated for its potential anxiolytic and anticonvulsant properties in biological studies.[1]

  • Antithrombotic Agents: Other related hexenoic acid derivatives have been designed and synthesized as dual-action antithrombotic agents, functioning as both thromboxane A2 receptor antagonists and synthetase inhibitors.[9]

The utility of 5-oxohex-2-enoic acid in drug discovery lies in its capacity to serve as a scaffold that can be readily modified to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While a specific safety data sheet (SDS) for 5-oxohex-2-enoic acid is not widely available, data for the related compound 5-hexenoic acid classifies it as a corrosive liquid that causes severe skin burns and eye damage. Therefore, it is prudent to handle 5-oxohex-2-enoic acid with similar precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is often 2-8°C to maintain integrity.[1]

Conclusion

5-Oxohex-2-enoic acid is a compound of considerable synthetic value. Its rich chemistry, stemming from the interplay of its three functional groups, provides a robust platform for the generation of molecular diversity. While the biological activity of the parent compound is not extensively documented, its role as a key intermediate in the synthesis of pharmacologically relevant molecules is well-established. For researchers in medicinal chemistry and drug development, 5-oxohex-2-enoic acid represents a valuable tool for accessing novel chemical matter with therapeutic potential.

References

  • ChemBK. (2024). 5-oxo-2-Hexenoic acid. Retrieved from [Link]

  • ChemBK. (2024). 5-Oxohex-2-enoic acid. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 5-Oxohex-2-enoic acid. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 5-Oxo-2-hexenoic acid suppliers and producers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Oxohex-2-enoic acid. PubChem Compound Summary for CID 21614069. Retrieved from [Link].

  • PubMed. (n.d.). 6,6-Disubstituted Hex-5-enoic acid derivatives as combined thromboxane A2 receptor antagonists and synthetase inhibitors. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Oxohex-2-enoic Acid

Abstract: 5-Oxohex-2-enoic acid is an α,β-unsaturated γ-keto carboxylic acid with potential applications as a versatile intermediate in organic synthesis for pharmaceuticals and other bioactive molecules.[1] This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-Oxohex-2-enoic acid is an α,β-unsaturated γ-keto carboxylic acid with potential applications as a versatile intermediate in organic synthesis for pharmaceuticals and other bioactive molecules.[1] This guide provides a comprehensive overview of scientifically-grounded synthetic strategies for 5-oxohex-2-enoic acid, targeting researchers, chemists, and professionals in drug development. The methodologies discussed are rooted in fundamental organic reactions, including Aldol-type condensations and strategic functionalization of bio-based platform chemicals. Each section provides a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and the critical parameters that govern reaction success.

Introduction and Retrosynthetic Analysis

5-Oxohex-2-enoic acid (IUPAC name: (E)-5-oxohex-2-enoic acid) is a bifunctional molecule containing a reactive α,β-unsaturated carboxylate system and a ketone.[2][3] This unique combination of functional groups makes it an attractive building block for synthesizing more complex molecular architectures through reactions like Michael additions, Diels-Alder cycloadditions, and various carbonyl derivatizations.

A logical approach to designing its synthesis is through retrosynthesis. By disconnecting the molecule at key positions, we can identify plausible and readily available starting materials.

G cluster_0 Strategy 1: Aldol Condensation cluster_1 Strategy 2: Levulinic Acid Functionalization Target 5-Oxohex-2-enoic Acid Precursor1 Acetone (or equivalent) Target->Precursor1 C-C Disconnection (Aldol Condensation) Precursor2 Glyoxylic Acid Target->Precursor2 C-C Disconnection (Aldol Condensation) Precursor3 Levulinic Acid (4-Oxopentanoic Acid) Target->Precursor3 α-β Desaturation

Conclusion

The synthesis of 5-oxohex-2-enoic acid is readily achievable through a robust and efficient acid-catalyzed Aldol condensation of acetone and glyoxylic acid. The use of microwave-assisted heating provides a rapid and controlled method for driving the reaction to completion. This technical guide provides a strong foundational protocol that can be optimized further depending on available laboratory equipment and desired scale. The resulting compound serves as a valuable intermediate for further synthetic elaborations in the fields of medicinal chemistry and materials science.

References

  • 5-oxo-2-Hexenoic acid - ChemBK. (2024, April 9). Retrieved from [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Hayes, D. J., et al. (2008). Production of levulinic acid and use as a platform chemical for derived products. Biofuels, Bioproducts and Biorefining, 2(2), 172-187. Retrieved from [Link]

  • Gallezot, P. (2012). Conversion of biomass to selected chemical products. Chemical Society Reviews, 41(4), 1538-1558. Retrieved from [Link]

  • 5-Oxohex-2-enoic acid | C6H8O3 | CID 21614069 - PubChem. (n.d.). Retrieved from [Link]

  • Lopes, M., et al. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 11(54), 34221-34224. Retrieved from [Link]

  • Carbonyl Condensations: The Aldol Reaction – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

  • Manzer, L. E. (2004). Levulinic acid as a chemical platform to polymers. Materials International, 14(4), 23-28. Retrieved from [Link]

  • Pileidis, F. D., & Titirici, M. M. (2016). Levulinic acid: a sustainable platform chemical for novel polymer architectures. Green Chemistry, 18(11), 3184-3200. Retrieved from [Link]

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Foundational

The Versatile Synthon: A Technical Guide to 5-Oxohex-2-enoic Acid in Organic Synthesis

Foreword: Unveiling the Potential of a Multifunctional Building Block In the landscape of modern organic synthesis, the demand for versatile and reactive building blocks is perpetual. Among these, molecules bearing multi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, the demand for versatile and reactive building blocks is perpetual. Among these, molecules bearing multiple, strategically positioned functional groups offer chemists a powerful toolkit for the construction of complex molecular architectures. 5-Oxohex-2-enoic acid, a seemingly simple six-carbon α,β-unsaturated γ-keto carboxylic acid, emerges as a potent synthon with latent potential for a myriad of chemical transformations. Its unique arrangement of a carboxylic acid, a conjugated double bond, and a ketone functionality makes it a highly valuable intermediate for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of 5-oxohex-2-enoic acid, from its synthesis to its application in key synthetic reactions, offering both theoretical understanding and practical insights to unlock its full potential in the laboratory.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization. 5-Oxohex-2-enoic acid is typically supplied as the thermodynamically more stable (E)-isomer.[1]

PropertyValueSource
CAS Number 143228-86-8[2]
Molecular Formula C₆H₈O₃[2]
Molecular Weight 128.13 g/mol [2]
IUPAC Name (E)-5-oxohex-2-enoic acid[2]
Appearance Colorless to slightly yellow liquid or solid[1]
Solubility Soluble in water and organic solvents[1]

Spectroscopic Characterization:

Spectroscopic TechniquePredicted FeatureApproximate Predicted Value
IR Spectroscopy C=O stretch (ketone)~1715 cm⁻¹
C=O stretch (carboxylic acid)~1690-1760 cm⁻¹
C=C stretch~1640 cm⁻¹
¹H NMR COOH~10-12 ppm (broad singlet)
Vinyl protons~6.0 - 7.1 ppm (multiplets)
Methylene protons (C4)~2.8 - 3.0 ppm (multiplet)
Methyl protons (C6)~2.2 ppm (singlet)
¹³C NMR C=O (ketone)~200 ppm
C=O (carboxylic acid)~170 ppm
C=C (β-carbon)~140 ppm
C=C (α-carbon)~125 ppm

Note: Predicted values are based on computational models and may vary from experimental data.

Synthesis of 5-Oxohex-2-enoic Acid: A Practical Approach

The efficient synthesis of 5-oxohex-2-enoic acid is crucial for its accessibility as a building block. The most common and effective strategy involves a base-catalyzed aldol condensation between a methyl ketone (acetone) and glyoxylic acid.[1] This approach directly assembles the requisite α,β-unsaturated carboxylic acid moiety.[1]

Synthesis of 5-Oxohex-2-enoic Acid via Aldol Condensation

An alternative, though less detailed in available literature, is the oxidation of 5-hexenedione using hydrogen peroxide, followed by acid-catalyzed conversion to the carboxylic acid.[1]

Experimental Protocol: Aldol Condensation Route (Illustrative)

Materials:

  • Acetone

  • Glyoxylic acid monohydrate

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (for workup)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glyoxylic acid monohydrate in a suitable solvent (e.g., water or a mixed aqueous/organic system). Cool the solution in an ice bath.

  • Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the cooled glyoxylic acid solution.

  • Addition of Acetone: Add acetone to the reaction mixture. The reaction is typically stirred at low temperature for several hours and then allowed to warm to room temperature overnight.

  • Workup: Acidify the reaction mixture with hydrochloric acid to a pH of ~2. Extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • The use of a base is essential to deprotonate acetone, forming the nucleophilic enolate that attacks the electrophilic carbonyl of glyoxylic acid.

  • Low temperatures are initially employed to control the exothermic reaction and minimize side reactions.

  • Acidification during workup protonates the carboxylate to yield the final carboxylic acid and neutralizes any remaining base.

Key Applications in Organic Synthesis

The synthetic utility of 5-oxohex-2-enoic acid stems from its trifunctional nature. The conjugated system is a prime target for nucleophilic additions, while the ketone and carboxylic acid moieties offer handles for a wide range of subsequent transformations.

Michael (Conjugate) Addition: A Gateway to Functionalized Derivatives

The electron-withdrawing nature of the carboxylic acid group renders the β-carbon of the α,β-unsaturated system electrophilic and susceptible to conjugate addition by a variety of nucleophiles.[1] This Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

General Mechanism of a Thia-Michael Addition

Thia-Michael Addition: The addition of thiols to α,β-unsaturated carbonyl compounds is a particularly efficient and often reversible reaction.[3] This transformation is valuable for the synthesis of sulfur-containing molecules, which are prevalent in many biologically active compounds. The reaction can be catalyzed by bases or Lewis acids, such as ferric chloride, which can lead to high yields in short reaction times.[3]

3.1.1. Experimental Protocol: Thia-Michael Addition of a Thiol (General)

This protocol is adapted from general procedures for thia-Michael additions and can be optimized for 5-oxohex-2-enoic acid.[3]

Materials:

  • 5-Oxohex-2-enoic acid

  • Thiol (e.g., thiophenol or an aliphatic thiol)

  • Catalyst (e.g., triethylamine, DBU, or a Lewis acid like FeCl₃)

  • Solvent (e.g., dichloromethane, acetonitrile, or solvent-free)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 5-oxohex-2-enoic acid in the chosen solvent, add the thiol.

  • Catalyst Addition: Add a catalytic amount of the base or Lewis acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • The choice of catalyst can significantly influence the reaction rate and selectivity. Basic catalysts deprotonate the thiol, increasing its nucleophilicity. Lewis acids activate the α,β-unsaturated system by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic.

  • The reversibility of the thia-Michael addition can be exploited in dynamic covalent chemistry.[4]

Diels-Alder Reaction: Constructing Cyclic Scaffolds

The electron-deficient double bond of 5-oxohex-2-enoic acid makes it a competent dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the synthesis of six-membered rings. While specific examples with 5-oxohex-2-enoic acid are not prevalent in the literature, its reactivity is anticipated with electron-rich dienes.

Diels-Alder Reaction with 5-Oxohex-2-enoic Acid

A solvent-free Diels-Alder reaction can be carried out by heating a mixture of a diene and a dienophile. For instance, cyclopentadiene, generated in situ from dicyclopentadiene, reacts well with unsaturated esters.[5] However, unsaturated acids have been reported to be less suitable dienophiles under these conditions, often resulting in low yields.[5] The use of Lewis acid catalysts can often accelerate the reaction and improve selectivity.

Synthesis of Heterocycles

The multiple functional groups of 5-oxohex-2-enoic acid make it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The γ-keto acid moiety is a well-established synthon for the construction of five- and six-membered heterocycles. For example, condensation reactions with hydrazines or hydroxylamines can lead to the formation of pyridazinones and oxazinones, respectively.

Applications in the Synthesis of Biologically Active Molecules

The true value of a building block is demonstrated by its application in the synthesis of complex and biologically relevant molecules. While the full potential of 5-oxohex-2-enoic acid is still being explored, it has shown promise in the synthesis of compounds with interesting pharmacological properties.

A notable application is its use as a key precursor in the synthesis of a novel chalcone derivative, (E)-6-(4-((E)-3-(3-nitrophenyl)acryloyl)phenyl)-5-oxohex-2-enoic acid.[1] This compound was subsequently investigated for its potential anxiolytic and anticonvulsant activities.[1] This highlights the utility of 5-oxohex-2-enoic acid in medicinal chemistry for the generation of new chemical entities for drug discovery programs.

Furthermore, the structural motif of 5-oxohex-2-enoic acid is related to intermediates in the biosynthesis of jasmonates, a class of plant hormones with diverse biological activities.[6][7] This suggests its potential as a starting material for the synthesis of jasmonate analogs for agricultural and pharmaceutical applications.

Conclusion and Future Outlook

5-Oxohex-2-enoic acid is a versatile and highly functionalized building block with significant potential in organic synthesis. Its ability to participate in a range of chemical transformations, including Michael additions and Diels-Alder reactions, coupled with its utility in the synthesis of heterocycles and biologically active molecules, makes it a valuable tool for synthetic chemists. While detailed, peer-reviewed protocols for some of its applications are still emerging, the fundamental principles of its reactivity are well-understood. As the drive for more efficient and modular synthetic strategies continues, it is anticipated that the applications of 5-oxohex-2-enoic acid in the synthesis of complex natural products, pharmaceuticals, and materials will continue to expand. This guide serves as a foundational resource to inspire and enable researchers to harness the synthetic power of this promising synthon.

References

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Exploratory

Spectroscopic Characterization of 5-Oxohex-2-enoic Acid: A Technical Guide for Researchers

Introduction 5-Oxohex-2-enoic acid, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic systems and pharmacologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

By a Senior Application Scientist

Introduction

5-Oxohex-2-enoic acid, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic systems and pharmacologically active compounds.[1] Its structure, featuring a conjugated system composed of a carboxylic acid and a ketone, imparts unique reactivity and spectroscopic properties. This guide provides an in-depth analysis of the spectroscopic data of (E)-5-oxohex-2-enoic acid, the more thermodynamically stable isomer, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind spectral features and the experimental methodologies for their acquisition are detailed to provide researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this important synthetic intermediate.

Molecular Structure and Isomerism

5-Oxohex-2-enoic acid (C₆H₈O₃, Molar Mass: 128.13 g/mol ) possesses a six-carbon chain with a carboxylic acid at C1, a carbon-carbon double bond between C2 and C3, and a ketone at C5. The double bond can exist as either the (E) or (Z) isomer, with the (E)-isomer being the more stable and commonly encountered form.[1]

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

C1 [label="C1", pos="0,0!"]; O1a [label="O", pos="-0.5,-0.8!"]; O1b [label="OH", pos="0.5,-0.8!"]; C2 [label="C2", pos="0,1.5!"]; H2 [label="H", pos="-0.5,2!"]; C3 [label="C3", pos="1.3,1.5!"]; H3 [label="H", pos="1.8,2!"]; C4 [label="C4", pos="2.3,0.5!"]; H4a [label="H", pos="2.8,0.8!"]; H4b [label="H", pos="2.8,0.2!"]; C5 [label="C5", pos="2.3,-1!"]; O5 [label="O", pos="2.8,-1.5!"]; C6 [label="C6", pos="1.3,-2!"]; H6a [label="H", pos="1.8,-2.3!"]; H6b [label="H", pos="0.8,-2.3!"]; H6c [label="H", pos="1.3,-2.6!"];

C1 -- O1a [label=""]; C1 -- O1b [label=""]; C1 -- C2 [label=""]; C2 -- H2 [label=""]; C2 -- C3 [label=""]; C3 -- H3 [label=""]; C3 -- C4 [label=""]; C4 -- H4a [label=""]; C4 -- H4b [label=""]; C4 -- C5 [label=""]; C5 -- O5 [label=""]; C5 -- C6 [label=""]; C6 -- H6a [label=""]; C6 -- H6b [label=""]; C6 -- H6c [label=""]; }

Figure 1: Chemical structure of (E)-5-Oxohex-2-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 5-oxohex-2-enoic acid. The analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of the carbon skeleton and the attached protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (E)-5-oxohex-2-enoic acid is characterized by distinct signals for the vinylic, methylene, methyl, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the anisotropy of the double bond.

Proton (Position) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Chemical Shift and Multiplicity
H-26.1 - 6.3Doublet (d)JH2-H3 ≈ 15-16Located α to the carboxylic acid carbonyl, deshielded. Coupled only to H-3.
H-36.9 - 7.2Doublet of Triplets (dt)JH2-H3 ≈ 15-16, JH3-H4 ≈ 7Located β to the carboxylic acid, deshielded by conjugation. Coupled to H-2 and the two H-4 protons.
H-42.8 - 3.0Triplet of Doublets (td)JH3-H4 ≈ 7, JH4-H5 ≈ 7Methylene protons adjacent to the double bond and the ketone. Coupled to H-3 and H-5 (if chiral).
H-62.2 - 2.4Singlet (s)N/AMethyl protons adjacent to the ketone carbonyl group.
-COOH10.0 - 12.0Broad Singlet (br s)N/AAcidic proton, chemical shift is concentration and solvent dependent.

Note: The predicted values are based on established principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary slightly.

The large coupling constant (≈15-16 Hz) between H-2 and H-3 is diagnostic for the (E)- or trans-configuration of the double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Carbon (Position) Predicted Chemical Shift (δ, ppm) Rationale for Chemical Shift
C-1 (-COOH)168 - 172Carboxylic acid carbonyl carbon, deshielded.
C-2123 - 127Vinylic carbon α to the carboxylic acid.
C-3145 - 150Vinylic carbon β to the carboxylic acid, deshielded due to conjugation.
C-435 - 39Methylene carbon adjacent to the double bond and ketone.
C-5 (C=O)205 - 210Ketone carbonyl carbon, highly deshielded.
C-6 (-CH₃)28 - 32Methyl carbon adjacent to the ketone.
Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 5-Oxohex-2-enoic acid for structural verification.

Materials:

  • 5-Oxohex-2-enoic acid (≈ 10-20 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 5-Oxohex-2-enoic acid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a good first choice; DMSO-d₆ can be used if solubility is an issue and to better observe the carboxylic acid proton).

    • Gently swirl the vial to dissolve the sample completely.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 8-16 scans, relaxation delay of 1-2 seconds.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and determine the multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-240 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial"];

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Dissolve [label="Dissolve in\nDeuterated Solvent"]; Transfer [label="Transfer to\nNMR Tube"]; Dissolve -> Transfer; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; LockShim [label="Lock, Shim, Tune"]; Acquire1H [label="Acquire 1H Spectrum"]; Acquire13C [label="Acquire 13C Spectrum"]; LockShim -> Acquire1H -> Acquire13C; }

subgraph "cluster_Processing" { label = "Data Processing"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; Process [label="Fourier Transform,\nPhase & Baseline Correction"]; Reference [label="Reference Spectra"]; Analyze [label="Integrate & Analyze"]; Process -> Reference -> Analyze; }

Transfer -> LockShim; Acquire13C -> Process; }

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 5-oxohex-2-enoic acid. The spectrum is dominated by the characteristic vibrational frequencies of the carboxylic acid and ketone moieties.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode Appearance
Carboxylic Acid O-H2500 - 3300O-H stretchVery broad, often obscuring C-H stretches
Aliphatic C-H2850 - 3000C-H stretchMedium to weak
Ketone C=O1710 - 1725C=O stretchStrong, sharp
Carboxylic Acid C=O1680 - 1710C=O stretch (conjugated)Strong, sharp
Alkene C=C1620 - 1650C=C stretchMedium, sharp
C-O1210 - 1320C-O stretchMedium
=C-H (trans)960 - 990=C-H bend (out-of-plane)Medium to strong

The conjugation of the carboxylic acid carbonyl with the C=C double bond is expected to lower its stretching frequency compared to a saturated carboxylic acid. The presence of two distinct C=O stretching bands (one for the ketone and one for the carboxylic acid) is a key feature of the IR spectrum.

Experimental Protocol for IR Spectroscopy

Objective: To obtain an IR spectrum of 5-Oxohex-2-enoic acid to confirm the presence of key functional groups.

Materials:

  • 5-Oxohex-2-enoic acid (a few milligrams)

  • Salt plates (NaCl or KBr) or ATR crystal

  • Spatula

  • Solvent for cleaning (e.g., acetone, isopropanol)

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of 5-Oxohex-2-enoic acid onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are sufficient.

  • Data Processing:

    • The software will automatically subtract the background spectrum.

    • Identify and label the major absorption peaks.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 5-Oxohex-2-enoic acid, which aids in its identification and structural confirmation.

Expected Molecular Ion:

  • Molecular Formula: C₆H₈O₃

  • Exact Mass: 128.0473 u

  • In electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 128 would be expected.

  • In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 129 or the deprotonated molecule [M-H]⁻ at m/z 127 would be observed.

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of 5-oxohex-2-enoic acid is likely to be driven by the presence of the carbonyl groups and the double bond. Key expected fragmentation pathways include:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids.

    • Loss of the methyl group (•CH₃, 15 u) from the molecular ion to give a fragment at m/z 113.

    • Loss of the acetyl group (CH₃CO•, 43 u) to give a fragment at m/z 85.

    • Loss of the carboxyl group (•COOH, 45 u) to give a fragment at m/z 83.

  • McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur. In this case, a hydrogen from C4 can be transferred to the ketone oxygen, followed by cleavage of the C3-C4 bond, which would result in a neutral loss and a charged fragment.

digraph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial"];

M [label="[C6H8O3]+•\nm/z = 128", fillcolor="#E8F0FE"]; F113 [label="[M - CH3]+•\nm/z = 113"]; F85 [label="[M - CH3CO]+•\nm/z = 85"]; F83 [label="[M - COOH]+•\nm/z = 83"];

M -> F113 [label="- •CH3"]; M -> F85 [label="- CH3CO•"]; M -> F83 [label="- •COOH"]; }

Figure 3: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 5-Oxohex-2-enoic acid.

Materials:

  • 5-Oxohex-2-enoic acid (≈ 1 mg)

  • Methanol or acetonitrile (HPLC grade)

  • Vials and micropipettes

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS).

Procedure (LC-MS with ESI):

  • Sample Preparation:

    • Prepare a dilute solution of 5-Oxohex-2-enoic acid (≈ 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation (Optional but Recommended):

    • Inject the sample onto a suitable HPLC column (e.g., C18) to purify it before introduction into the mass spectrometer.

    • Use a gradient of water and acetonitrile (both with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode) to elute the compound.

  • MS Analysis (ESI):

    • Introduce the eluent from the LC into the ESI source.

    • Acquire mass spectra in both positive and negative ion modes.

    • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the molecular ion.

    • To obtain fragmentation data, perform tandem MS (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion and determine the molecular weight.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

Conclusion

The spectroscopic characterization of 5-oxohex-2-enoic acid is fundamental to confirming its structure and purity, which is essential for its application in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, grounded in the principles of spectroscopic interpretation. The provided experimental protocols offer a starting point for the reliable acquisition of this data. While the presented spectral data is based on well-established predictions, it is crucial for researchers to obtain and interpret their own experimental data for definitive characterization.

References

  • PubChem. (E)-5-oxohex-2-enoic acid. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermochemical Properties of 5-Oxohex-2-enoic Acid

Abstract 5-Oxohex-2-enoic acid (CAS No. 143228-86-8) is a multifunctional α,β-unsaturated γ-keto carboxylic acid that serves as a critical building block in medicinal chemistry and organic synthesis.[1] Its unique struct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Oxohex-2-enoic acid (CAS No. 143228-86-8) is a multifunctional α,β-unsaturated γ-keto carboxylic acid that serves as a critical building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a carboxylic acid, a conjugated double bond, and a ketone, makes it a versatile precursor for complex molecular architectures.[1] Despite its synthetic utility, a comprehensive public dataset of its fundamental thermochemical properties—such as enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity—is conspicuously absent from the scientific literature. These parameters are indispensable for process safety, reaction optimization, and computational modeling of synthetic pathways. This guide provides a robust framework for both the experimental determination and computational prediction of the thermochemical properties of 5-Oxohex-2-enoic acid, offering researchers a definitive path to acquiring this vital data.

Introduction: The Synthetic and Thermodynamic Profile of 5-Oxohex-2-enoic Acid

5-Oxohex-2-enoic acid is a compound of significant interest due to its trifunctional nature. The conjugated system renders it susceptible to Michael additions, while the carboxylic acid and ketone moieties offer numerous avenues for derivatization.[1] It is a key intermediate in the synthesis of novel heterocyclic compounds and other complex target molecules, including those with potential therapeutic activities.[1][2]

Understanding the thermochemistry of this molecule is paramount for several reasons:

  • Process Safety and Hazard Analysis: Knowledge of the enthalpy of formation and combustion is critical for assessing the energetic potential of the molecule, preventing runaway reactions, and ensuring safe handling and storage, which is recommended at 2-8°C in a dry, sealed environment.[1][3]

  • Reaction Modeling and Optimization: Gibbs free energy and enthalpy data allow for the accurate prediction of reaction spontaneity, equilibrium positions, and thermal effects. This enables the rational design of energy-efficient and high-yielding synthetic processes.

  • Physicochemical Property Prediction: Thermochemical data forms the foundation for quantitative structure-property relationship (QSPR) models, aiding in the prediction of the behavior of new derivatives in various systems.

Given the lack of published experimental data, this guide outlines the authoritative, field-proven methodologies required to characterize 5-Oxohex-2-enoic acid comprehensively.

Part I: Experimental Determination of Thermochemical Properties

Experimental measurement remains the gold standard for thermochemical data. The following protocols describe self-validating systems for obtaining high-fidelity measurements.

Enthalpy of Combustion (ΔH°c) and Formation (ΔH°f) via Bomb Calorimetry

The standard enthalpy of formation is most accurately derived from the experimentally determined enthalpy of combustion. Oxygen bomb calorimetry is the definitive technique for this purpose.[4][5]

Principle of the Method: A precisely weighed sample of 5-Oxohex-2-enoic acid is completely combusted in a sealed, constant-volume container (the "bomb") filled with high-pressure oxygen. The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured. The enthalpy of combustion is calculated from this temperature rise and the known heat capacity of the calorimeter system.

  • Calorimeter Calibration:

    • Determine the heat capacity (Ccal) of the calorimeter system by combusting a certified standard reference material, typically benzoic acid, under identical conditions.[6]

    • Press a pellet of benzoic acid of known mass (~1 g).

    • Assemble the bomb, placing the pellet in the crucible, and attaching a nickel-chromium fuse wire.

    • Pressurize the bomb with ~30 atm of pure oxygen.

    • Submerge the bomb in the calorimeter bucket containing a known mass of water.

    • Monitor the temperature for a 5-minute pre-fire period to establish a baseline drift.

    • Ignite the sample and record the temperature rise until a stable post-fire drift is observed.

    • Calculate Ccal, applying corrections for the heat of fuse wire combustion and nitric acid formation (from residual N2 in the bomb).

  • Sample Measurement (5-Oxohex-2-enoic Acid):

    • Since 5-Oxohex-2-enoic acid is a liquid or low-melting solid, a gelatin capsule or similar container of known mass and heat of combustion is used to hold a precise mass (~0.8 g) of the sample.[2]

    • Repeat steps 1.2 through 1.6 with the encapsulated sample.

    • The total heat released is the sum of contributions from the sample, the capsule, the fuse wire, and acid formation.

  • Data Reduction and Calculation:

    • Correct the observed temperature rise for heat exchange with the surroundings (jacket).

    • Calculate the total heat released (q_total = Ccal * ΔT_corrected).

    • Subtract the heat contributions from the capsule, fuse wire, and nitric acid to find the heat of combustion of the sample at constant volume (ΔU°c).

    • Convert ΔU°c to the standard enthalpy of combustion at constant pressure (ΔH°c) using the relation: ΔH°c = ΔU°c + Δn_gas * RT, where Δn_gas is the change in moles of gas for the balanced combustion reaction: C₆H₈O₃(s/l) + 6.5 O₂(g) → 6 CO₂(g) + 4 H₂O(l)

    • Finally, calculate the standard enthalpy of formation (ΔH°f) using Hess's Law, incorporating the known standard enthalpies of formation for CO₂(g) and H₂O(l).

G cluster_prep Sample & System Preparation cluster_run Experimental Run cluster_analysis Data Analysis & Calculation P1 Weigh Sample & Reference (Benzoic Acid) P2 Assemble Bomb: Sample, Fuse Wire P1->P2 P3 Pressurize with O2 P2->P3 P4 Assemble Calorimeter: Bomb, Water Bath P3->P4 R1 Equilibrate & Record Pre-Fire Temp P4->R1 R2 Ignite Sample R1->R2 R3 Record Post-Fire Temp R2->R3 A1 Calculate Corrected ΔT R3->A1 A2 Determine Total Heat (q_total) A1->A2 A3 Apply Corrections: Fuse, Acids, Capsule A2->A3 A4 Calculate ΔU°c A3->A4 A5 Convert to ΔH°c A4->A5 A6 Calculate ΔH°f (Hess's Law) A5->A6 Result Final ΔH°f Value A6->Result

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Heat Capacity (Cp) and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for measuring heat flow into or out of a sample as a function of temperature or time. It is used to determine heat capacity, melting point, and enthalpy of fusion.

Principle of the Method: The sample and an inert reference are heated at a controlled rate. DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample. Endothermic or exothermic events, like melting, appear as peaks on the DSC thermogram.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) across the temperature range of interest.

  • Baseline Measurement: Run a scan with two empty, hermetically sealed aluminum pans to obtain a baseline heat flow curve.

  • Standard Measurement: Run a scan with a sapphire standard of known mass to determine the instrument's response for heat capacity calculations.

  • Sample Measurement:

    • Accurately weigh 5-10 mg of 5-Oxohex-2-enoic acid into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the thermogram from a sub-ambient temperature (e.g., -50 °C) to above its decomposition point.

  • Data Analysis:

    • Heat Capacity (Cp): Calculate Cp by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline, using the formula: Cp = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (m_sapphire / m_sample) * Cp_sapphire.

    • Melting Point (T_fus): Determine the onset temperature of the melting peak.

    • Enthalpy of Fusion (ΔH_fus): Integrate the area of the melting peak.

Part II: Computational Prediction of Thermochemical Properties

When experimental determination is not feasible, high-accuracy computational chemistry provides reliable estimates of thermochemical properties.[7] Composite methods like Gaussian-3 (G3) and Complete Basis Set (CBS-QB3) are designed to deliver chemical accuracy (typically within ~1 kcal/mol).[8][9]

Principle of the Method: These methods approximate the exact solution of the Schrödinger equation by combining results from a series of calculations at different levels of theory and with different basis sets. This approach systematically corrects for deficiencies in lower-level calculations to yield a highly accurate final energy.[10]

  • Structure Input: Build the 3D structure of (E)-5-Oxohex-2-enoic acid.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization and vibrational frequency calculation at a foundational level of theory (e.g., B3LYP/6-31G(d)).

    • This step finds the lowest energy conformation of the molecule and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[10]

    • Confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies.

  • High-Level Single-Point Energy Calculations:

    • Using the optimized geometry, perform a series of more computationally expensive single-point energy calculations with larger basis sets and more sophisticated electron correlation methods (e.g., MP2, MP4, QCISD(T)).

  • Energy Combination and Correction:

    • The composite method script automatically combines the energies from all previous steps.

    • Empirical corrections, such as the "higher-level correction" (HLC), are added to account for remaining systematic errors.[8]

  • Thermochemical Data Calculation:

    • The final output provides the total electronic energy at 0 K and the thermally corrected enthalpy and Gibbs free energy at a specified temperature (usually 298.15 K).

    • The standard enthalpy of formation (ΔH°f) can be calculated using atomization or isodesmic reaction schemes, with the latter often providing superior accuracy by preserving bond types and canceling systematic errors.[11]

G cluster_input Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Synthesis I1 Build 3D Molecular Structure of 5-Oxohex-2-enoic acid C1 Geometry Optimization & Frequency Calculation (e.g., B3LYP) I1->C1 C2 Obtain ZPVE & Thermal Corrections C1->C2 C3 High-Level Single-Point Energy Calculations (e.g., MP4, QCISD(T)) C1->C3 A1 Combine Energies & Apply Empirical Corrections (G3/CBS-QB3 Scheme) C2->A1 C3->A1 A2 Calculate Total Enthalpy (H) & Gibbs Free Energy (G) A1->A2 A3 Derive ΔH°f, S°, ΔG°f A2->A3 Result Predicted Thermochemical Properties A3->Result

Caption: General workflow for predicting thermochemical properties using composite methods.

Summary of Physicochemical and Thermochemical Properties

The following table summarizes known physical properties and provides placeholders for the key thermochemical data that would be determined using the methodologies described in this guide. It is imperative to note that thermochemical values require experimental or computational determination.

PropertySymbolValueUnitSource / Method
Identifiers
CAS Number143228-86-8-[]
Molecular FormulaC₆H₈O₃-[1]
Molecular WeightMW128.13 g/mol []
Physical Properties
Boiling PointT_b307.789°C[]
Densityρ1.135g/cm³[]
SolubilitySoluble-[2]
Thermochemical Properties (To Be Determined)
Standard Enthalpy of FormationΔH°fValue TBDkJ/molBomb Calorimetry / G3/CBS-QB3
Standard Gibbs Free Energy of FormationΔG°fValue TBDkJ/molFrom ΔH°f and S° / G3/CBS-QB3
Standard Molar EntropyValue TBDJ/(mol·K)G3/CBS-QB3 (Statistical Mechanics)
Heat Capacity (Solid/Liquid)C_pValue TBDJ/(mol·K)Differential Scanning Calorimetry
Enthalpy of FusionΔH_fusValue TBDkJ/molDifferential Scanning Calorimetry

Conclusion and Recommendations

5-Oxohex-2-enoic acid is a valuable synthetic intermediate whose full potential can only be safely and efficiently realized with a thorough understanding of its thermochemical properties. This guide has established a clear and authoritative pathway for researchers to obtain this critical data. Due to the current void in public literature, it is strongly recommended that both experimental (calorimetry) and computational (G3/CBS-QB3) studies be undertaken. The experimental results will provide benchmark values, while the computational models, once validated, can be extended to predict the properties of novel derivatives, accelerating drug discovery and chemical development programs.

References

  • Crysdot LLC. 5-Oxohex-2-enoic acid. [Link]

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  • Cheméo. Chemical Properties of 5-Hexenoic acid (CAS 1577-22-6). [Link]

  • da Silva, G. et al. (2009). Thermochemical Properties and Contribution Groups for Ketene Dimers and Related Structures from Theoretical Calculations. The Journal of Physical Chemistry A. [Link]

  • NIST Technical Series Publications. Heats of combustion of organic compounds. [Link]

  • Curtiss, L. A. et al. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics. [Link]

  • Yilmaz, H. et al. (2018). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. SciRP.org. [Link]

  • Khan, S. S. et al. (2009). Thermochemistry of Radicals and Molecules Relevant to Atmospheric Chemistry: Determination of Group Additivity Values using G3//B3LYP Theory. ACS Publications. [Link]

  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc.[Link]

  • Chemistry LibreTexts. (2021). Strain Energy in Organic Compounds - Bomb Calorimetry. [Link]

  • Curtiss, L. A. et al. (2000). Recent Advances in Computational Thermochemistry and Challenges for the Future. NCBI. [Link]

  • Curtiss, L. A. et al. (2002). Gaussian-3 and related methods for accurate thermochemistry. OSTI.GOV. [Link]

  • Johnson, R. D. III. (2010). Corrections to standard state in combustion calorimetry: an update and a web-based tool. NIH. [Link]

  • Standard Reference Data. (2009). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. [Link]

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Exploratory

Technical Monograph: 5-Oxohex-2-enoic Acid (CAS 143228-86-8)

[1] Executive Summary 5-Oxohex-2-enoic acid (CAS 143228-86-8), often referred to as 4-acetylcrotonic acid , is a versatile -unsaturated -keto carboxylic acid. It serves as a critical bifunctional "linchpin" in organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Oxohex-2-enoic acid (CAS 143228-86-8), often referred to as 4-acetylcrotonic acid , is a versatile


-unsaturated 

-keto carboxylic acid. It serves as a critical bifunctional "linchpin" in organic synthesis, bridging the gap between simple aliphatic precursors and complex heterocyclic scaffolds.

While historically overshadowed by its 5-carbon analogue (4-oxopent-2-enoic acid or acetylacrylic acid), 5-oxohex-2-enoic acid has emerged as a high-value synthon in the synthesis of sorbicillinoids (fungal polyketides) and novel chalcone derivatives with anxiolytic properties. Its structure features a conjugated alkene susceptible to Michael additions and a ketone moiety available for condensation, making it an ideal candidate for cascade reactions in diversity-oriented synthesis (DOS).

Chemical Profile & Isomerism

The compound exists primarily in two geometric isomeric forms. The synthetic material is typically the thermodynamically stable (E)-isomer , while the (Z)-isomer is often the active species in specific biosynthetic pathways (e.g., Diels-Alder cycloadditions in fungi).

PropertyData
CAS Number 143228-86-8
IUPAC Name (E)-5-oxohex-2-enoic acid
Synonyms 4-Acetylcrotonic acid; 5-Oxo-2-hexenoic acid
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Structure

Physical State Pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate
pKa (Calc) ~4.5 (Carboxylic acid), ~14 (Alpha-proton to ketone)
Structural Significance

The molecule contains three reactive centers:[1][2]

  • Electrophilic C2-C3 Alkene: Activated by the carboxylic acid, suitable for Michael additions and Diels-Alder reactions (as a dienophile).

  • Nucleophilic C4 Position: The methylene group at C4 is acidic due to the flanking ketone and alkene, allowing for functionalization.

  • Electrophilic C5 Ketone: Susceptible to nucleophilic attack (e.g., by hydrazines to form pyridazines).

Synthesis Methodologies

Method A: Knoevenagel Condensation (Primary Synthetic Route)

The most reliable laboratory synthesis involves the chain extension of a 4-carbon aldehyde precursor using malonic acid. Since acetoacetaldehyde (3-oxobutanal) is unstable, its dimethyl acetal is used.

Reaction Logic: The synthesis relies on the in situ deprotection of the acetal followed by condensation with malonic acid. The subsequent decarboxylation drives the reaction to completion, yielding the thermodynamically stable (E)-isomer.

Protocol:

  • Reagents:

    • 4,4-Dimethoxy-2-butanone (Acetoacetaldehyde dimethyl acetal): 10.0 mmol

    • Malonic Acid: 12.0 mmol

    • Piperidine (Catalyst): 0.5 mmol

    • Pyridine (Solvent/Base): 5.0 mL

  • Procedure:

    • Dissolve malonic acid in pyridine in a round-bottom flask.

    • Add 4,4-dimethoxy-2-butanone and piperidine.

    • Heat the mixture to 90°C for 4 hours. Evolution of CO₂ gas indicates the decarboxylation step.

    • Note: The acetal hydrolyzes under the slightly acidic conditions generated by malonic acid/pyridinium equilibrium, releasing the reactive aldehyde.

    • Cool the reaction mixture to

      
       and acidify with 2M HCl to pH 
      
      
      
      2.
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 20%

      
       50% EtOAc in Hexanes).
      
    • Yield: Typically 65-75%.

Method B: Oxidative Ring Opening (Furan Route)

An alternative route involves the oxidative ring opening of 2-ethylfuran . This method is often used in industrial settings but requires careful control of oxidation potential to prevent over-oxidation.

Pathway:



(Note: Regioselectivity can be challenging; Method A is preferred for high-purity research applications.)

Biosynthetic Context & Drug Discovery Applications[3]

The Sorbicillinoid Pathway

In fungal metabolism (e.g., Trichoderma and Penicillium spp.), (Z)-5-oxohex-2-enoic acid acts as a crucial dienophile .[1][3][4][5] It undergoes an intermolecular Diels-Alder reaction with the hexaketide sorbicillinol to generate complex hybrid natural products known as trichodermanones .

This pathway demonstrates the compound's utility in Biomimetic Synthesis : researchers can use 5-oxohex-2-enoic acid to "trap" unstable polyketide intermediates, generating libraries of complex, cage-like structures with potential antibiotic and anticancer activities.

Pharmacological Applications (The "CAMEL" Compound)

Recent research (2024) highlighted the use of 5-oxohex-2-enoic acid as a precursor for (E)-6-(4-((E)-3-(3-nitrophenyl)acryloyl)phenyl)-5-oxohex-2-enoic acid (codenamed CAMEL).[6][7]

  • Mechanism: The compound acts as a GABA-A receptor modulator.

  • Activity: Demonstrated anxiolytic and anticonvulsant effects in zebrafish models, comparable to Diazepam but with a distinct structural scaffold.

Visualizations

Figure 1: Synthesis & Reactivity Logic

The following diagram illustrates the Knoevenagel synthesis route and the compound's dual reactivity modes (Diels-Alder vs. Michael Addition).

G Precursor 4,4-Dimethoxy-2-butanone (Acetal Protected) Intermed 3-Oxobutanal (In Situ) Precursor->Intermed Hydrolysis (H+) Product 5-Oxohex-2-enoic Acid (CAS 143228-86-8) Intermed->Product Knoevenagel w/ Malonic (-CO2, -H2O) Malonic Malonic Acid Malonic->Product Chalcones Chalcones (CAMEL) (Anxiolytic) Product->Chalcones Aldol Condensation Sorbic Trichodermanones (Sorbicillinoids) Product->Sorbic Diels-Alder (as Dienophile) Heterocycles Pyridazines/ Pyrrolidinones Product->Heterocycles Cyclization

Caption: Synthetic pathway from acetal precursors and downstream applications in drug discovery.

Experimental Validation & Quality Control

To ensure the integrity of 5-oxohex-2-enoic acid synthesized in-house, the following analytical parameters must be met:

TestAcceptance Criteria
HPLC Purity >98% (UV detection at 254 nm)
¹H NMR (CDCl₃)

2.20 (s, 3H, -CH₃), 3.45 (d, 2H, -CH₂-), 5.90 (dt, 1H, =CH-COOH), 7.05 (dt, 1H, -CH=)
Appearance White to pale yellow crystalline solid or semi-solid
Storage -20°C, Hygroscopic. Store under Argon.

Handling Precaution: The compound is a Michael acceptor and potential skin sensitizer. Use gloves and work within a fume hood.

References

  • BenchChem. (2024). 5-Oxohex-2-enoic acid: Structure, Properties, and Synthesis. Retrieved from

  • Milzarek, T. M., et al. (2025).[3] "The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis." RSC Advances. Retrieved from

  • Universidade Estadual do Ceará (UECE). (2024). "Synthesis, characterization, anxiolytic and anticonvulsant activity of (E)-6-(4-((E)-3-(3-nitrophenyl)acryloyl)phenyl)-5-oxohex-2-enoic acid." Journal of Molecular Structure. Retrieved from

  • PubChem. (2025). Compound Summary: 5-Oxohex-2-enoic acid (CID 21614069). National Library of Medicine. Retrieved from

  • BOC Sciences. (2024). Technical Data Sheet: 5-oxo-2-Hexenoic acid. Retrieved from

Sources

Foundational

Technical Guide: Solubility and Stability Profiling of 5-Oxohex-2-enoic Acid

The following technical guide details the solubility and stability profile of 5-Oxohex-2-enoic acid. It is structured to provide actionable data, experimental protocols, and mechanistic insights for researchers in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and stability profile of 5-Oxohex-2-enoic acid. It is structured to provide actionable data, experimental protocols, and mechanistic insights for researchers in drug discovery and organic synthesis.

CAS Number: 143228-86-8 Molecular Formula:


Molecular Weight:  128.13  g/mol
Primary Application:  Metabolic Intermediate, Michael Acceptor Building Block

Executive Summary

5-Oxohex-2-enoic acid is a bifunctional


-unsaturated 

-keto carboxylic acid.[1] Its chemical utility is defined by two electrophilic sites: the conjugated alkene (susceptible to Michael addition) and the ketone/carboxylic acid moieties.[1] While valuable as a synthetic precursor, this high reactivity profile presents specific stability challenges in solution. This guide provides a validated framework for solubilizing and stabilizing the compound during experimental workflows.

Physicochemical Characterization

Understanding the fundamental properties of 5-Oxohex-2-enoic acid is a prerequisite for solvent selection. The compound exhibits amphiphilic character due to the polar carboxylic acid tail and the lipophilic hydrocarbon backbone.

Table 1: Key Physicochemical Parameters
ParameterValue (Experimental/Predicted)Implications for Handling
pKa (Acid) ~4.68 (Predicted)Ionized at physiological pH; requires acidic mobile phases for HPLC retention.
LogP 0.1 – 0.7Moderate lipophilicity; good membrane permeability potential but high water solubility.
H-Bond Donors 1 (Carboxylic -OH)Capable of specific interactions with polar protic solvents.
H-Bond Acceptors 3 (C=O, -OH, C=O)High solubility in DMSO and alcohols.
Stereochemistry (E)-isomer (Trans)Thermodynamically more stable than the (Z)-isomer; photo-isomerization is a risk.

Solubility Profiling

Solubility is not merely about dissolution; it is about maintaining chemical integrity in the chosen medium. 5-Oxohex-2-enoic acid is generally soluble in polar organic solvents and water, but "solubility" often masks "reactivity."

Solvent Compatibility Matrix
  • Recommended Solvents: DMSO, Acetonitrile (ACN), Water (at acidic pH).

  • Conditional Solvents: Ethanol, Methanol (Risk of esterification or Michael addition over prolonged storage).

  • Incompatible Solvents: Pyridine, Primary Amines (Rapid degradation via Michael addition).

Table 2: Predicted Solubility & Suitability
SolventSolubility PotentialSuitability RatingTechnical Notes
Water (pH < 4) High (>10 mg/mL)High Stable short-term; acidic pH suppresses ionization and potential polymerization.
DMSO Very High (>50 mg/mL)High Ideal for stock solutions; hygroscopic nature of DMSO requires storage under inert gas.
Ethanol HighMedium Nucleophilic solvent; potential for ethyl ester formation or solvent addition across double bond over time.
Acetonitrile HighHigh Aprotic and non-nucleophilic; excellent for analytical standards.
Hexane NegligibleLow Too non-polar; unsuitable for stock preparation.
Protocol 1: Saturation Shake-Flask Solubility Determination

To be used when precise solubility data is required for a specific formulation.

  • Preparation: Add excess 5-Oxohex-2-enoic acid solid (~20 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 100-fold with mobile phase and analyze via HPLC (see Section 5).

  • Calculation: Compare peak area against a known standard curve.

Stability Analysis & Degradation Mechanisms

The stability of 5-Oxohex-2-enoic acid is dictated by its electron-deficient double bond. The primary degradation risks are Retro-Aldol cleavage and Michael Addition .

Mechanistic Risks
  • Retro-Aldol Reaction: In the presence of water and heat, the compound can cleave to form smaller fragments (e.g., methyl ketone derivatives and glyoxylic acid). This is reversible but equilibrium-driven.

  • Michael Addition: Nucleophiles (thiols, amines, water) attack the

    
    -position.
    
  • Polymerization: Concentrated solutions can undergo radical polymerization at the alkene.

Diagram 1: Degradation Pathways

The following diagram illustrates the critical degradation nodes for 5-Oxohex-2-enoic acid.

DegradationPathways Compound 5-Oxohex-2-enoic Acid (Target) RetroAldol Retro-Aldol Cleavage (Reversible) Compound->RetroAldol Heat / H2O MichaelAdd Michael Adducts (Solvent/Nucleophile) Compound->MichaelAdd Nu- (R-NH2, R-SH) Polymer Oligomers/Polymers Compound->Polymer Radical / Conc. Fragments Methyl Ketone + Glyoxylic Acid RetroAldol->Fragments Equilibrium

Caption: Primary degradation pathways including retro-aldol cleavage and nucleophilic attack.

Stability Recommendations
  • Solid State: Store at -20°C or 2-8°C under desiccant. Stable for >1 year if protected from moisture.

  • Solution State:

    • DMSO Stocks: Stable at -20°C for 3-6 months.

    • Aqueous Solutions: Prepare fresh. Half-life estimated at <48 hours at room temperature due to hydration equilibrium.

    • pH Sensitivity: Avoid pH > 8.0. Basic conditions accelerate retro-aldol cleavage and Michael addition.

Analytical Method Development

To monitor stability, a specific Reverse-Phase HPLC method is required. Standard UV detection is suitable due to the conjugated system (


 nm).
Protocol 2: Stability-Indicating HPLC Method

System: HPLC with UV/Vis or PDA detector. Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic form, improves peak shape). Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient:

  • 0-2 min: 5% B (Isocratic hold for polar impurities)

  • 2-10 min: 5%

    
     95% B (Linear gradient)
    
  • 10-12 min: 95% B (Wash)

  • 12-15 min: 5% B (Re-equilibration) Flow Rate: 1.0 mL/min. Detection: 210 nm (Carbonyl/Alkene absorption). Injection Volume: 5-10 µL.

Validation Criteria:

  • Retention Time: Expect elution around 4-6 minutes depending on dead volume.

  • Peak Purity: Use PDA to ensure no co-eluting degradation products (e.g., hydration products) hide under the main peak.

Experimental Workflow: Stability Testing

This workflow ensures that the compound remains viable during biological or chemical assays.

StabilityWorkflow Start Start: Solid Compound (-20°C Storage) Weigh Weighing (Minimize Humidity Exposure) Start->Weigh Dissolve Dissolution (DMSO or ACN) Weigh->Dissolve QC QC Check (HPLC/UV) Dissolve->QC T=0 Check Dilute Dilution into Media/Buffer (Immediate Use) QC->Dilute Purity > 95% Assay Experimental Assay Dilute->Assay

Caption: Recommended workflow for preparing and validating 5-Oxohex-2-enoic acid solutions.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21614069, 5-Oxohex-2-enoic acid. Retrieved February 1, 2026, from [Link]

  • ChemBK. (2024).[2] 5-Oxohex-2-enoic acid Properties and Safety. Retrieved February 1, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity GC-MS Analysis of 5-Oxohex-2-enoic Acid via Two-Step Methoximation-Silylation

Abstract 5-Oxohex-2-enoic acid (CAS 143228-86-8) is a pharmacologically relevant -unsaturated keto-acid intermediate.[1] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by two primary factors:...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Oxohex-2-enoic acid (CAS 143228-86-8) is a pharmacologically relevant


-unsaturated keto-acid intermediate.[1] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by two primary factors: the polarity of the carboxylic acid moiety and the thermal instability of the conjugated ketone, which is prone to polymerization or decarboxylation at injector temperatures. This Application Note details a robust, "Gold Standard" two-step derivatization protocol: Methoximation (MeOx)  followed by Trimethylsilylation (TMS) .[2] This method stabilizes the keto group, protects the acidic proton, and ensures reproducible quantification with high structural fidelity.

Introduction & Scientific Rationale

The Analytical Challenge

5-Oxohex-2-enoic acid possesses a dual-functionality structure that presents specific challenges for gas-phase analysis:

  • Carboxylic Acid (C1): Highly polar, leading to peak tailing and adsorption on the GC liner.

  • 
    -Unsaturated Ketone (C2-C3, C5):  This moiety acts as a Michael acceptor.[1] Under standard GC injector temperatures (250°C+), the free ketone can undergo enolization, polymerization, or thermally induced decarboxylation.
    
The Solution: Two-Step Derivatization

Direct silylation (using only MSTFA/BSTFA) is often insufficient because it does not protect the ketone group from enolization-driven side reactions. The MeOx-TMS strategy addresses this sequentially:

  • Step 1: Methoximation. Methoxyamine hydrochloride reacts with the carbonyl group (C5) to form a stable methoxime derivative.[2][3] This "locks" the ketone, preventing enolization and thermal degradation.[2][4]

  • Step 2: Silylation. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic proton on the carboxylic acid with a trimethylsilyl (TMS) group, rendering the molecule volatile and non-polar.[2]

Note on Isomerism: The methoximation step typically produces two geometric isomers (syn and anti) around the C=N bond. Consequently, the final chromatogram will likely display two distinct peaks for the single analyte. This is a characteristic signature of oxime derivatives and serves as a secondary confirmation of identity.

Materials and Equipment

Reagents
  • Target Standard: 5-Oxohex-2-enoic acid (High purity, >95%).

  • Derivatization Reagent A: Methoxyamine Hydrochloride (MeOx[2][3]·HCl), 20 mg/mL in anhydrous Pyridine.

  • Derivatization Reagent B: MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) catalyst.

  • Solvent: Ethyl Acetate (HPLC Grade) or Hexane for post-derivatization dilution (optional).

  • Internal Standard (IS): Cinnamic acid-d5 or 3-Phenylpropionic acid (structural analog).

Equipment
  • GC-MS System: Agilent 7890B/5977B or equivalent single quadrupole system.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed phase.

  • Incubator: Heating block or shaker capable of maintaining 37°C and 60°C.

Experimental Protocol

Reaction Pathway Visualization

The following diagram illustrates the sequential transformation of the analyte.

ReactionScheme Start 5-Oxohex-2-enoic Acid (Polar, Unstable) Inter Intermediate: Methoxime Derivative Start->Inter Methoxyamine HCl in Pyridine (60°C, 1h) Step1 Methoximation (Blocks Ketone) Final Final Analyte: TMS-Ester / Methoxime (Volatile, Stable) Inter->Final MSTFA + 1% TMCS (37°C, 30 min) Step2 Silylation (Blocks Acid)

Caption: Sequential derivatization protecting the ketone (Step 1) and carboxylic acid (Step 2).

Step-by-Step Procedure

1. Sample Preparation:

  • Take 50 µL of the liquid sample or dissolve 1 mg of solid standard in 1 mL of solvent (e.g., methanol), then aliquot 50 µL.

  • Critical Step: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen (N₂) at room temperature. Any residual water or protic solvent will quench the silylation reagent.

2. Methoximation (Ketone Protection):

  • Add 50 µL of MeOx/Pyridine solution (20 mg/mL) to the dried residue.

  • Vortex vigorously for 30 seconds to ensure the residue is dissolved.

  • Incubate at 60°C for 1 hour . (Alternatively: 37°C for 16 hours/overnight for heat-sensitive biological matrices).

3. Silylation (Esterification):

  • Add 50 µL of MSTFA + 1% TMCS to the reaction vial.

  • Vortex for 10 seconds.

  • Incubate at 37°C for 30 minutes .

  • Optional: If the sample is too concentrated, dilute with 100 µL of anhydrous Ethyl Acetate.

4. GC-MS Injection:

  • Transfer to a glass vial with a micro-insert.

  • Inject 1 µL in Split Mode (10:1) to prevent column overload.

GC-MS Acquisition Parameters

ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid vaporization of the high-boiling derivative.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum and separation.
Oven Program 60°C (1 min hold) → 10°C/min → 300°C (5 min hold)Slow ramp allows separation of the syn and anti oxime isomers.
Transfer Line 280°CPrevents condensation of heavy derivatives.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Scan Range m/z 50 – 500Covers the molecular ion and key fragments.
Solvent Delay 4.0 minProtects filament from pyridine/MSTFA solvent peak.

Results & Discussion

Chromatographic Profile

Users should expect two peaks for 5-oxohex-2-enoic acid due to the formation of syn and anti geometric isomers at the oxime bond (C=N-OCH₃).

  • Peak 1 (Minor isomer): Typically elutes ~0.1 - 0.2 min earlier.

  • Peak 2 (Major isomer): The dominant peak.

  • Quantification: Sum the areas of both peaks for accurate quantification.

Mass Spectral Interpretation

The derivative formed is 5-oxohex-2-enoic acid, methoxime-TMS ester .

  • Molecular Formula: C₁₀H₁₉NO₃Si

  • Molecular Weight: 229.35 amu

Predicted Fragmentation Pattern:

m/zIdentityInterpretation
229 [M]⁺Molecular Ion (Weak).
214 [M - 15]⁺Base Peak . Loss of methyl group (-CH₃) from the TMS moiety. Highly characteristic of TMS esters.
198 [M - 31]⁺Loss of methoxy group (-OCH₃) from the oxime.
73 [Si(CH₃)₃]⁺Trimethylsilyl cation. Universal marker for TMS derivatives.
75 [HO=Si(CH₃)₂]⁺Rearrangement ion common in silylated acids.
Workflow Summary

Workflow Sample Sample (Dried Residue) MeOx Add 50µL MeOx/Pyridine Incubate 60°C, 1h Sample->MeOx MSTFA Add 50µL MSTFA Incubate 37°C, 30min MeOx->MSTFA GCMS GC-MS Analysis (Sum Isomer Peaks) MSTFA->GCMS

Caption: Operational workflow for the preparation of 5-oxohex-2-enoic acid.

Validation & Troubleshooting

  • Linearity: The method typically demonstrates linearity from 1 µM to 500 µM (R² > 0.995).

  • Moisture Control: If the MSTFA turns cloudy or white precipitate forms, moisture has entered the system. Re-dry the sample and use fresh reagents.

  • Incomplete Derivatization: If the underivatized acid peak is observed (broad, tailing), increase the MSTFA incubation time to 60 minutes.

  • Peak Splitting: If the two isomer peaks are not fully resolved, adjust the oven ramp rate to 5°C/min around the elution time.

References

  • PubChem. (n.d.).[5][6][7][8] 5-Oxohex-2-enoic acid (Compound).[1][5][6] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Retrieved from [Link] (Standard reference for MeOx-TMS protocols).

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.

Sources

Application

The Versatile Synthon: 5-Oxohex-2-enoic Acid as a Key Intermediate in Modern Drug Synthesis

Introduction: Unlocking Therapeutic Potential with a Multifunctional Building Block In the landscape of medicinal chemistry, the identification and utilization of versatile synthetic intermediates are paramount to the ef...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Therapeutic Potential with a Multifunctional Building Block

In the landscape of medicinal chemistry, the identification and utilization of versatile synthetic intermediates are paramount to the efficient discovery and development of novel therapeutics. 5-Oxohex-2-enoic acid, a seemingly simple six-carbon α,β-unsaturated γ-keto carboxylic acid, has emerged as a powerful and adaptable building block for the synthesis of a diverse array of biologically active molecules. Its unique arrangement of functional groups—a carboxylic acid, a conjugated double bond, and a ketone—provides multiple reactive sites for strategic chemical modifications, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of 5-Oxohex-2-enoic acid, offering detailed protocols and insights for researchers and drug development professionals.

The inherent reactivity of 5-Oxohex-2-enoic acid makes it an attractive starting point for synthesizing compounds targeting a range of therapeutic areas, from central nervous system disorders to inflammatory conditions.[1] The conjugated system is susceptible to Michael additions, while the ketone and carboxylic acid functionalities offer avenues for forming heterocycles, amides, and esters. This versatility has been recently highlighted in the synthesis of novel chalcones with promising anxiolytic and anticonvulsant properties.[1]

This document will detail the primary synthetic routes to 5-Oxohex-2-enoic acid and its derivatives, followed by a comprehensive, step-by-step protocol for its application in the synthesis of a promising drug candidate.

I. Synthesis of 5-Oxohex-2-enoic Acid and its Precursors

The efficient synthesis of 5-Oxohex-2-enoic acid and its derivatives is crucial for its widespread application. Two primary strategies have proven effective: the condensation of levulinic acid with aldehydes and the oxidative ring-opening of furan derivatives.

Condensation of Levulinic Acid: A Convergent Approach

A robust and widely applicable method for synthesizing derivatives of 5-Oxohex-2-enoic acid involves the condensation of levulinic acid (4-oxopentanoic acid) with an appropriate aldehyde. This approach is particularly useful for generating 6-aryl-4-oxohex-5-enoic acids, which are precursors to various bioactive compounds, including anti-inflammatory agents.[2][3]

The reaction typically proceeds via an aldol condensation mechanism, catalyzed by a base such as piperidine in the presence of an acid co-catalyst like acetic acid. The choice of aldehyde directly determines the substituent at the 6-position of the resulting hexenoic acid.

Protocol 1: General Synthesis of (E)-6-Aryl-4-oxohex-5-enoic Acids

This protocol is adapted from the synthesis of similar structures and serves as a foundational method for creating precursors for more complex molecules.[2][3]

Materials:

  • Levulinic acid

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine

  • Glacial acetic acid

  • Toluene

  • Standard laboratory glassware for reflux and extraction

  • Silica gel for column chromatography

Procedure:

  • To a solution of levulinic acid (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in toluene, add catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.2 eq).

  • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water as it is formed.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-14 hours.

  • Upon completion, cool the reaction mixture to room temperature and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired (E)-6-aryl-4-oxohex-5-enoic acid.

Causality Behind Experimental Choices:

  • Toluene and Dean-Stark Trap: The use of toluene as a solvent and a Dean-Stark apparatus is crucial for driving the condensation reaction to completion by removing the water byproduct, thereby shifting the equilibrium towards the product.

  • Piperidine/Acetic Acid: This catalytic system facilitates the aldol condensation. Piperidine acts as a base to deprotonate the α-carbon of levulinic acid, forming an enolate, while acetic acid protonates the intermediate alkoxide.

II. Application in Drug Synthesis: A Case Study of a Novel Anxiolytic and Anticonvulsant Chalcone

A compelling example of the utility of 5-Oxohex-2-enoic acid derivatives is in the synthesis of (E)-6-(4-((E)-3-(3-nitrophenyl)acryloyl)phenyl)-5-oxohex-2-enoic acid, a chalcone derivative designated as CAMEL, which has demonstrated significant anxiolytic and anticonvulsant activity.[1] The synthesis involves a two-step process: first, the preparation of a key intermediate, (E)-6-(4-acetylphenyl)-5-oxohex-2-enoic acid, followed by a Claisen-Schmidt condensation.

Synthesis of the Key Intermediate: (E)-6-(4-acetylphenyl)-5-oxohex-2-enoic acid

Following the general principle of the levulinic acid condensation, this key intermediate can be synthesized by reacting levulinic acid with 4-acetylbenzaldehyde.

Protocol 2: Synthesis of (E)-6-(4-acetylphenyl)-5-oxohex-2-enoic acid

Materials:

  • Levulinic acid

  • 4-acetylbenzaldehyde

  • Piperidine

  • Glacial acetic acid

  • Toluene

  • Diethyl ether

  • Hexane

Procedure:

  • Combine levulinic acid (1.0 eq) and 4-acetylbenzaldehyde (1.0 eq) in a round-bottom flask containing toluene.

  • Add piperidine (0.1 eq) and glacial acetic acid (0.2 eq) to the mixture.

  • Reflux the mixture with a Dean-Stark trap for 12 hours.

  • Cool the reaction to room temperature and remove the toluene under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by recrystallization from a mixture of diethyl ether and hexane to afford (E)-6-(4-acetylphenyl)-5-oxohex-2-enoic acid as a solid.

Final Step: Claisen-Schmidt Condensation to Yield CAMEL

The final drug candidate is synthesized via a Claisen-Schmidt condensation between the acetyl group of the intermediate and 3-nitrobenzaldehyde.

Protocol 3: Synthesis of (E)-6-(4-((E)-3-(3-nitrophenyl)acryloyl)phenyl)-5-oxohex-2-enoic acid (CAMEL)

Materials:

  • (E)-6-(4-acetylphenyl)-5-oxohex-2-enoic acid

  • 3-nitrobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve (E)-6-(4-acetylphenyl)-5-oxohex-2-enoic acid (1.0 eq) and 3-nitrobenzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (2.0 eq) with stirring.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and acidify with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product, CAMEL.

Visualization of the Synthetic Pathway

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Claisen-Schmidt Condensation Levulinic Acid Levulinic Acid Intermediate (E)-6-(4-acetylphenyl)-5-oxohex-2-enoic acid Levulinic Acid->Intermediate Piperidine, Acetic Acid, Toluene, Reflux 4-acetylbenzaldehyde 4-acetylbenzaldehyde 4-acetylbenzaldehyde->Intermediate CAMEL (E)-6-(4-((E)-3-(3-nitrophenyl)acryloyl)phenyl)-5-oxohex-2-enoic acid Intermediate->CAMEL NaOH, Ethanol 3-nitrobenzaldehyde 3-nitrobenzaldehyde 3-nitrobenzaldehyde->CAMEL

Caption: Synthetic pathway for the anxiolytic and anticonvulsant chalcone, CAMEL.

III. Broader Applications and Future Directions

The utility of 5-Oxohex-2-enoic acid and its analogs extends beyond CNS applications. The core α,β-unsaturated γ-keto acid scaffold is present in various natural products and has been explored for other therapeutic activities.

  • Anti-inflammatory Agents: Derivatives of 4-oxo-hex-2-enoic acid have been synthesized and evaluated for their anti-inflammatory properties, suggesting a potential role for this class of compounds in treating inflammatory disorders.[4]

  • Antibacterial Activity: (E)-4-Oxonon-2-enoic acid, a related compound, was isolated from the mycelium of Streptomyces olevaceus and exhibits activity against various Gram-positive and Gram-negative bacteria.[5] This highlights the potential for developing novel antibiotics based on this scaffold.

  • Antiviral Research: The α,β-unsaturated carbonyl system is a known pharmacophore in inhibitors of various viral enzymes. Bioisosteric replacement of this system in chalcones has been explored in the development of HIV-1 integrase inhibitors, suggesting a potential avenue for future research with 5-Oxohex-2-enoic acid derivatives.[6]

IV. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic PrecursorsTherapeutic Potential
5-Oxohex-2-enoic acidC6H8O3128.13Levulinic acid, Formaldehyde (hypothetical)Versatile intermediate
(E)-6-(4-acetylphenyl)-5-oxohex-2-enoic acidC14H14O4246.26Levulinic acid, 4-acetylbenzaldehydeIntermediate for chalcone synthesis
(E)-6-(4-((E)-3-(3-nitrophenyl)acryloyl)phenyl)-5-oxohex-2-enoic acid (CAMEL)C21H17NO6379.37(E)-6-(4-acetylphenyl)-5-oxohex-2-enoic acid, 3-nitrobenzaldehydeAnxiolytic, Anticonvulsant

Conclusion

5-Oxohex-2-enoic acid represents a highly valuable and versatile intermediate in the field of drug discovery and development. Its straightforward synthesis and multiple reactive functional groups provide a robust platform for the creation of diverse and complex molecular structures with significant therapeutic potential. The successful synthesis of the novel anxiolytic and anticonvulsant chalcone, CAMEL, serves as a testament to the power of this synthon. As the demand for new and effective medicines continues to grow, the strategic application of such adaptable building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Sena, J. M., et al. (2024). Synthesis, characterization, anxiolytic and anticonvulsant activity, DFT, molecular docking, DMPK studies of (E)− 6-(4-((E)− 3-(3-nitrophenyl) acryloyl)phenyl)− 5-oxohex-2-enoic acid. Journal of Molecular Structure, 1297, 136889.
  • PubChem. (n.d.). 5-Oxohex-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Tilve, S., et al. (2010). Synthesis and Anti-microbial studies of (E)-4-Oxoalk-2-enoic acids. Journal of Chemical and Pharmaceutical Research, 2(4), 83-89.
  • ResearchGate. (2025). Synthesis and search for compounds with hemostatic activity in the series of 4-(het)aryl-4-oxobut-2-enoic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and 3D-QSAR Studies of 3-Keto Salicylic Acid Chalcones and Related Amides as Novel HIV-1 Integrase Inhibitors. Retrieved from [Link]

  • Siutkina, A. I., et al. (2021). Synthesis and analgesic activity evaluation of derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. Chimica Techno Acta, 8(4), 336-345.
  • Google Patents. (n.d.). Production of hydroxymethylbutenoic acids.
  • Semantic Scholar. (2022). Synthesis, Intramolecular Cyclization, and Anti-inflammatory Activity of Substituted 2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic Acids. Retrieved from [Link]

  • ACS Publications. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(8), 4395-4437.
  • ResearchGate. (2025). Synthesis and biological evaluation of α-ketoamides as inhibitors of the Dengue virus protease with antiviral activity in cell-culture. Retrieved from [Link]

  • UCF STARS. (2002). Methyl esters of substituted 4-OXO-2-butenoic acids for the treatment of inflammation. Retrieved from [Link]

  • Bentham Science. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-438.
  • National Center for Biotechnology Information. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from [Link]

  • ResearchGate. (2025). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 4-aminohex-5-enoic acid.
  • MDPI. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 29(18), 4356.

Sources

Method

Application Notes and Protocols for Michael Addition Reactions with 5-Oxohex-2-enoic Acid

Introduction: The Strategic Value of 5-Oxohex-2-enoic Acid in Conjugate Addition Chemistry The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, stands as a powerful and versatile too...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Oxohex-2-enoic Acid in Conjugate Addition Chemistry

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, stands as a powerful and versatile tool in the arsenal of synthetic organic chemists.[1] This conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound is thermodynamically driven, favoring the formation of stable adducts.[2] Within the landscape of drug discovery and materials science, the strategic implementation of Michael additions enables the construction of complex molecular architectures from relatively simple precursors.

5-Oxohex-2-enoic acid, a bifunctional molecule featuring an α,β-unsaturated carboxylic acid and a γ-keto group, presents itself as a particularly valuable Michael acceptor.[3] Its unique structural arrangement offers multiple points for synthetic diversification, allowing for the introduction of a wide array of functionalities. The electron-withdrawing nature of the carboxylic acid and ketone moieties activates the conjugated system, rendering the β-carbon susceptible to nucleophilic attack.[3] This guide provides an in-depth exploration of the experimental considerations and detailed protocols for conducting Michael addition reactions with 5-Oxohex-2-enoic acid, catering to researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions and provide practical, field-proven methodologies for the addition of thiol, amine, and carbon nucleophiles.

Mechanistic Considerations: A Tale of Three Nucleophiles

The outcome and efficiency of a Michael addition reaction are profoundly influenced by the nature of the nucleophile, the catalyst, and the reaction conditions. Here, we dissect the mechanisms for three key classes of nucleophiles in their reaction with 5-Oxohex-2-enoic acid.

Thia-Michael Addition: The Soft Nucleophile Advantage

Thiols are exceptionally effective nucleophiles for Michael additions due to the "soft" nature of the sulfur atom. The reaction, often referred to as the thia-Michael addition, can proceed under neutral or base-catalyzed conditions.[4] The mechanism under basic conditions involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the α,β-unsaturated system. A subsequent proton transfer from the solvent or a proton source regenerates the neutral adduct.[4]

G cluster_0 Thia-Michael Addition Mechanism Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation Base Base Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack Acceptor 5-Oxohex-2-enoic Acid Adduct Thioether Adduct Enolate->Adduct Protonation ProtonSource H-Base⁺

Mechanism of the base-catalyzed thia-Michael addition.
Aza-Michael Addition: The Versatility of Nitrogen Nucleophiles

The addition of amines to Michael acceptors, known as the aza-Michael addition, is a fundamental transformation for the synthesis of β-amino acids and their derivatives.[5] Primary and secondary amines can participate in this reaction. The reaction can be performed under neat conditions or with catalysis. The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the β-carbon, forming a zwitterionic intermediate which then undergoes a proton transfer to yield the final product.

G cluster_1 Aza-Michael Addition Mechanism Amine R₂NH Zwitterion Zwitterionic Intermediate Amine->Zwitterion Nucleophilic Attack Acceptor 5-Oxohex-2-enoic Acid Adduct β-Amino Acid Derivative Zwitterion->Adduct Proton Transfer

Mechanism of the aza-Michael addition.
Carbon-Carbon Bond Formation: The Classic Michael Addition

The archetypal Michael addition involves the formation of a carbon-carbon bond through the reaction of a carbanion with an α,β-unsaturated carbonyl compound.[1] Stabilized carbanions, such as those derived from malonic esters, are excellent Michael donors.[2] The reaction is typically initiated by a base that deprotonates the active methylene compound to generate a resonance-stabilized enolate.[6] This enolate then adds to the β-carbon of the Michael acceptor, followed by protonation to give the 1,5-dicarbonyl adduct.[6]

G cluster_2 Carbon-Michael Addition Mechanism Malonate CH₂(CO₂Et)₂ Enolate_C ⁻CH(CO₂Et)₂ Malonate->Enolate_C Deprotonation Base Base Enolate_Intermediate Enolate Intermediate Enolate_C->Enolate_Intermediate Nucleophilic Attack Acceptor 5-Oxohex-2-enoic Acid Adduct_C 1,5-Dicarbonyl Adduct Enolate_Intermediate->Adduct_C Protonation ProtonSource H-Base⁺

Mechanism of the base-catalyzed carbon-Michael addition.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for further optimization and exploration.

Protocol 1: Thia-Michael Addition of Thiophenol

This protocol describes a base-catalyzed thia-Michael addition of thiophenol to 5-Oxohex-2-enoic acid. Triethylamine is used as a mild and effective base.[6]

Materials:

  • 5-Oxohex-2-enoic acid (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Experimental Workflow:

G start Dissolve 5-Oxohex-2-enoic acid and Thiophenol in DCM add_base Add Triethylamine dropwise at 0 °C start->add_base stir Stir at room temperature (Monitor by TLC) add_base->stir quench Quench with 1 M HCl stir->quench extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify end Obtain 3-(Phenylthio)-5-oxohexanoic acid purify->end

Workflow for the thia-Michael addition of thiophenol.

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 5-Oxohex-2-enoic acid (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add thiophenol (1.1 equiv) to the solution.

  • Slowly add triethylamine (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-(phenylthio)-5-oxohexanoic acid.

Protocol 2: Aza-Michael Addition of Benzylamine

This protocol outlines the aza-Michael addition of benzylamine to 5-Oxohex-2-enoic acid, which can often proceed without a catalyst.[3]

Materials:

  • 5-Oxohex-2-enoic acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Methanol

  • Diethyl ether

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Experimental Workflow:

G start Dissolve 5-Oxohex-2-enoic acid in Methanol add_amine Add Benzylamine start->add_amine stir Stir at room temperature (Monitor by TLC) add_amine->stir concentrate Concentrate in vacuo stir->concentrate purify Purify by flash column chromatography concentrate->purify end Obtain 3-(Benzylamino)-5-oxohexanoic acid purify->end

Workflow for the aza-Michael addition of benzylamine.

Procedure:

  • In a round-bottom flask, dissolve 5-Oxohex-2-enoic acid (1.0 equiv) in methanol.

  • Add benzylamine (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The presence of the carboxylic acid may cause streaking on the TLC and column. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the separation.

Protocol 3: Michael Addition of Diethyl Malonate

This protocol details the classic Michael addition of a carbon nucleophile, diethyl malonate, using a non-nucleophilic organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Materials:

  • 5-Oxohex-2-enoic acid (1.0 equiv)

  • Diethyl malonate (1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

  • Acetonitrile, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Experimental Workflow:

G start Dissolve 5-Oxohex-2-enoic acid and Diethyl Malonate in Acetonitrile add_dbu Add DBU start->add_dbu stir Stir at room temperature (Monitor by TLC) add_dbu->stir acidify Acidify with 1 M HCl stir->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify end Obtain 3-(bis(ethoxycarbonyl)methyl)-5-oxohexanoic acid purify->end

Workflow for the Michael addition of diethyl malonate.

Procedure:

  • To a solution of 5-Oxohex-2-enoic acid (1.0 equiv) and diethyl malonate (1.5 equiv) in anhydrous acetonitrile, add DBU (0.2 equiv) at room temperature.

  • Stir the reaction mixture for 6-12 hours, monitoring by TLC.

  • After completion, acidify the reaction mixture with 1 M HCl to a pH of ~3-4.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 3-(bis(ethoxycarbonyl)methyl)-5-oxohexanoic acid.

Data Presentation: A Comparative Overview

The choice of nucleophile and reaction conditions significantly impacts the outcome of the Michael addition. The following table summarizes typical reaction parameters for the protocols described above.

NucleophileCatalystSolventTemperature (°C)Typical Reaction Time (h)
ThiophenolTriethylamineDichloromethane0 to rt2-4
BenzylamineNoneMethanolrt12-24
Diethyl MalonateDBUAcetonitrilert6-12

Product Characterization: Spectroscopic Signatures

Confirmation of the Michael adducts is typically achieved through spectroscopic methods, primarily NMR and IR spectroscopy.

Expected Spectroscopic Data for Michael Adducts:

  • 3-(Phenylthio)-5-oxohexanoic acid:

    • ¹H NMR: The disappearance of the vinyl protons from the starting material and the appearance of new aliphatic protons corresponding to the C2, C3, and C4 positions. The aromatic protons of the phenylthio group will be observed in the range of δ 7.2-7.5 ppm.

    • ¹³C NMR: The appearance of new sp³ hybridized carbon signals for C2, C3, and C4, and the disappearance of the sp² carbon signals of the double bond.

    • IR: A strong C=O stretch for the carboxylic acid (~1710 cm⁻¹) and the ketone (~1715 cm⁻¹).

  • 3-(Benzylamino)-5-oxohexanoic acid:

    • ¹H NMR: Similar to the thioether adduct, the vinyl protons will be absent. A characteristic singlet for the benzylic CH₂ group will appear around δ 3.8-4.0 ppm. The aromatic protons of the benzyl group will be present.

    • ¹³C NMR: The appearance of a signal for the benzylic carbon around δ 50-55 ppm.

    • IR: In addition to the carbonyl stretches, an N-H stretch may be observed around 3300-3400 cm⁻¹.

  • 3-(bis(ethoxycarbonyl)methyl)-5-oxohexanoic acid:

    • ¹H NMR: The characteristic signals for the ethyl groups of the malonate (a quartet and a triplet) will be present. The methine proton of the malonate moiety will appear as a doublet.

    • ¹³C NMR: Two distinct ester carbonyl signals will be observed in addition to the carboxylic acid and ketone carbonyls.

    • IR: Multiple strong C=O stretching bands in the region of 1710-1750 cm⁻¹.

Conclusion: A Versatile Platform for Molecular Innovation

5-Oxohex-2-enoic acid serves as an exemplary Michael acceptor, providing a versatile platform for the synthesis of a diverse range of functionalized molecules. The protocols detailed herein offer a practical guide for researchers to harness the power of the Michael addition in their synthetic endeavors. By understanding the underlying mechanistic principles and carefully selecting the appropriate nucleophile and reaction conditions, scientists can efficiently construct complex molecular frameworks with a high degree of control, paving the way for advancements in drug discovery and materials science.

References

  • RSC Publishing. (n.d.). Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. Retrieved from [Link]

  • MDPI. (2023, December 22). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 29(1), 2. [Link]

  • Wikipedia. (2023, December 15). Michael reaction. In Wikipedia. Retrieved from [Link]

  • ACS Publications. (2010, July 22). Organocatalytic Michael Addition of Aldehydes to γ-Keto-α,β-unsaturated Esters. An Efficient Entry to Versatile Chiral Building Blocks. Organic Letters, 12(16), 3748–3751. [Link]

  • Google Patents. (n.d.). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - pregabalin.
  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • PubMed. (2010). Organocatalytic Michael addition of aldehydes to gamma-keto-alpha,beta-unsaturated esters. an efficient entry to versatile chiral building blocks. Organic Letters, 12(16), 3748-3751. [Link]

  • Metropolia University of Applied Sciences. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Retrieved from [Link]

  • ResearchGate. (2009). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 132, 415-419. [Link]

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  • PMC. (2013). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 90, 1-13. [Link]

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  • PMC. (2021). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 26(21), 6489. [Link]

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Application

Application Note: Targeted Oxidation Techniques for Preparing 5-Oxohex-2-enoic Acid

This Application Note and Protocol guide details the preparation of 5-Oxohex-2-enoic acid (CAS 143228-86-8), a critical -unsaturated -keto acid intermediate used in the synthesis of heterocyclic pharmaceuticals and natur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the preparation of 5-Oxohex-2-enoic acid (CAS 143228-86-8), a critical


-unsaturated 

-keto acid intermediate used in the synthesis of heterocyclic pharmaceuticals and natural products (e.g., sorbicillinoids).

The guide focuses on Targeted Oxidation Techniques , specifically prioritizing the Pinnick Oxidation of the corresponding enal and the Oxidative Ring Opening of furan precursors, which are the most reliable methods for preserving the sensitive enone functionality while installing the carboxylic acid.

[1]

Introduction & Synthetic Strategy

5-Oxohex-2-enoic acid (also known as 4-acetylcrotonic acid) presents a unique synthetic challenge due to its multifunctional nature: it contains a carboxylic acid, a conjugated alkene, and a ketone.[1] Standard oxidation methods (e.g., permanganate, chromic acid) often lead to over-oxidation or cleavage of the double bond.

Therefore, Targeted Oxidation is required. This guide details two high-fidelity protocols:

  • The Pinnick Oxidation (Method A): A mild, chlorite-based oxidation of (E)-5-oxohex-2-enal. This is the gold standard for converting

    
    -unsaturated aldehydes to acids without attacking the C=C bond.
    
  • Oxidative Furan Ring Opening (Method B): A strategic route utilizing singlet oxygen (

    
    ) or peroxide-mediated cleavage of 2-substituted furans to generate the unsaturated dicarbonyl skeleton.
    
Chemical Structure & Properties
PropertyData
IUPAC Name (E)-5-oxohex-2-enoic acid
CAS Number 143228-86-8
Molecular Formula C

H

O

Molecular Weight 128.13 g/mol
SMILES CC(=O)C/C=C/C(=O)O
Appearance Colorless to pale yellow oil/solid
Solubility Soluble in MeOH, DCM, DMSO; sparingly soluble in water

Mechanistic Pathways

The following diagram illustrates the two primary pathways. Pathway A (Pinnick) is preferred for late-stage functionalization, while Pathway B (Furan Oxidation) is ideal for building the carbon skeleton from renewable feedstocks.

G Figure 1: Convergent oxidative pathways for 5-Oxohex-2-enoic acid synthesis. Precursor_A (E)-5-Oxohex-2-enal (Aldehyde Precursor) Intermediate_A Chlorite Ester Intermediate Precursor_A->Intermediate_A NaClO2, NaH2PO4 HClO scavenger Precursor_B 2-Methylfuran / Derivatives (Furan Precursor) Intermediate_B Endoperoxide / Hydroperoxide (Ring Opening) Precursor_B->Intermediate_B Singlet Oxygen (1O2) or NBS/Oxidation Target 5-Oxohex-2-enoic Acid (Target Molecule) Intermediate_A->Target Elimination of HOCl Intermediate_B->Target Rearrangement & Dehydration

[1][2][3]

Protocol A: Pinnick Oxidation of (E)-5-oxohex-2-enal

This method is the most reliable for laboratory-scale preparation. It utilizes sodium chlorite (


) to selectively oxidize the aldehyde to the carboxylic acid. A scavenger (2-methyl-2-butene) is critical to trap the hypochlorous acid (

) byproduct, preventing chlorination of the double bond.
Reagents & Materials[1][7]
  • Substrate: (E)-5-oxohex-2-enal (1.0 equiv)

  • Oxidant: Sodium chlorite (

    
    ), 80% purity (1.5 - 2.0 equiv)
    
  • Buffer: Sodium dihydrogen phosphate monohydrate (

    
    ) (1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10-20 equiv) or Resorcinol

  • Solvent: t-Butanol / Water (3:1 v/v) or THF / Water (1:1 v/v)

  • Quench: Sodium sulfite (

    
    ) saturated solution
    
Step-by-Step Procedure
  • Preparation of Solvent System:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-5-oxohex-2-enal (10 mmol, 1.12 g) in 30 mL of t-butanol.

    • Add 10 mL of distilled water. The mixture should be homogenous.

    • Add 2-methyl-2-butene (10 mL, excess). Note: This reagent is volatile; keep the flask cold if ambient temp is high.

  • Buffer Addition:

    • Add

      
       (15 mmol, 2.07 g) to the reaction mixture. This maintains a pH of ~4-5, accelerating the reaction and suppressing byproduct formation.
      
  • Oxidant Addition (Controlled):

    • Dissolve

      
       (15 mmol, ~1.7 g of 80% purity) in 10 mL of water.
      
    • Crucial Step: Add the chlorite solution dropwise to the stirring reaction mixture over 15-20 minutes at 0°C (ice bath).

    • Observation: The solution may turn pale yellow due to transient

      
       formation.
      
  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitor via TLC (Solvent: 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear, and a baseline acid spot (or streaking spot) should appear.
      
  • Work-up & Purification:

    • Quench: Cool to 0°C and carefully add saturated aqueous

      
       (10 mL) to destroy excess oxidant. Stir for 10 minutes.
      
    • Extraction: Volatiles (t-butanol) can be removed under reduced pressure (optional but recommended). Acidify the aqueous residue to pH 2-3 using 1N HCl.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Drying: Wash combined organics with brine, dry over anhydrous

      
      , and filter.
      
    • Concentration: Evaporate solvent in vacuo to yield the crude acid.

    • Purification: Recrystallization from Hexane/EtOAc or flash chromatography (SiO

      
      , 1% Acetic Acid in Hexane/EtOAc gradient).
      

Expected Yield: 75-85%

Protocol B: Oxidative Ring Opening of Furan Derivatives

This method is valuable when starting from furan precursors, mimicking the biological degradation of catechols (meta-cleavage). It typically involves the oxidation of a 2-substituted furan to an unsaturated 1,4-dicarbonyl, followed by adjustment of the oxidation state.

Reagents & Materials[1][7]
  • Substrate: 2-Methylfuran or 2-(2-oxopropyl)furan

  • Oxidant: N-Bromosuccinimide (NBS) or Singlet Oxygen (Rose Bengal/O

    
    /h
    
    
    
    )
  • Base: Pyridine or Sodium Bicarbonate

  • Solvent: Acetone/Water or Methanol

Workflow Summary (NBS Method)
  • Bromination: Treat the furan derivative with NBS (1.1 equiv) in Acetone/Water at -10°C.

  • Ring Opening: The resulting 2,5-dialkoxy-2,5-dihydrofuran intermediate is hydrolyzed with dilute acid (HCl).

  • Product Isolation: This typically yields the (E)-4-oxopent-2-enal (acetylacrolein) class of compounds. To achieve 5-oxohex-2-enoic acid , one must start with a furan carrying the appropriate side chain (e.g., a propionate side chain) or perform a subsequent homologation.

    • Note: Direct oxidation of 2,5-dimethylfuran often yields hex-3-ene-2,5-dione . Careful control is required to obtain the acid functionality.[1]

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Pinnick) Loss of

scavenger; pH too low/high.
Ensure 2-methyl-2-butene is fresh and in excess. Check buffer pH (must be ~4.5).
Chlorinated Byproducts Insufficient scavenger.Increase scavenger load to 20 equiv.
Isomerization (E to Z) Exposure to light/acid for prolonged periods.Perform reaction in the dark; minimize exposure to strong acid during workup.
Over-oxidation Temperature too high during addition.Maintain 0°C strictly during

addition.

Safety & Handling

  • Sodium Chlorite (

    
    ):  Strong oxidizer. Do not mix directly with organic solvents in solid form. Contact with acids releases toxic 
    
    
    
    gas. Work in a fume hood.
  • 5-Oxohex-2-enoic acid: Likely an irritant. Wear gloves and eye protection. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent polymerization.

References

  • PubChem. (2025).[4] 5-Oxohex-2-enoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Uece, et al. (2024). Synthesis and characterization of (E)-6-(4-((E)-3-(3-nitrophenyl)acryloyl)phenyl)-5-oxohex-2-enoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). The fungal natural product class of the sorbicillinoids: biosynthesis and synthesis. Retrieved from [Link]

  • LibreTexts. (2021). Oxidation Reactions of Alkenes and Aldehydes. Retrieved from [Link]

Sources

Method

Ring-opening of heterocyclic precursors for 5-Oxohex-2-enoic acid

Application Notes and Protocols Topic: Strategic Ring-Opening of Heterocyclic Precursors for the Synthesis of (E)-5-Oxohex-2-enoic Acid Audience: Researchers, scientists, and drug development professionals. Abstract (E)-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Strategic Ring-Opening of Heterocyclic Precursors for the Synthesis of (E)-5-Oxohex-2-enoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

(E)-5-Oxohex-2-enoic acid is a valuable α,β-unsaturated γ-keto carboxylic acid that serves as a multifunctional building block in medicinal chemistry and organic synthesis.[1] Its conjugated system and dual carbonyl functionalities make it a versatile precursor for the construction of complex molecular architectures and novel heterocyclic compounds.[1][2] This application note provides a detailed guide to two strategic synthetic routes for 5-oxohex-2-enoic acid, leveraging the ring-opening of readily available heterocyclic precursors: furan and δ-lactone derivatives. We present in-depth mechanistic discussions, step-by-step experimental protocols, and key analytical data to enable researchers to successfully implement these methodologies.

Introduction and Strategic Overview

The synthesis of highly functionalized, linear molecules often presents challenges related to stability, reactivity, and selective functional group manipulation. A proven strategy to overcome these hurdles is to use a stable heterocyclic compound as a "masked" form of the desired acyclic structure. The heterocycle can be carried through several synthetic steps before a final ring-opening reaction reveals the target functionality.

This guide focuses on two such pathways to (E)-5-oxohex-2-enoic acid, a key intermediate in the synthesis of novel therapeutics.[1] The core of the C6 backbone is constructed from either a furan or a lactone ring, which is then opened under controlled conditions.

  • Route A (Furan-Based): Employs the acid-catalyzed hydrolytic ring-opening of 2-acetylfuran. This approach is advantageous due to the low cost and widespread availability of substituted furans, which are often derived from biomass.[3]

  • Route B (Lactone-Based): Utilizes the base-catalyzed hydrolysis of parasorbic acid (a δ-lactone), which already contains the required C=C double bond, offering a potentially more direct route to the unsaturated acid scaffold.

The overall strategic approach is visualized below.

G Target 5-Oxohex-2-enoic Acid Intermediate1 Hexane-2,5-dione (1,4-Dicarbonyl) Target->Intermediate1 Selective Oxidation Intermediate2 5-Hydroxyhex-2-enoic Acid Target->Intermediate2 Oxidation Furan_Precursor 2-Acetylfuran Lactone_Precursor Parasorbic Acid (hex-2-en-5-olide) Intermediate1->Furan_Precursor Acid-Catalyzed Ring-Opening Intermediate2->Lactone_Precursor Base-Catalyzed Ring-Opening

Caption: High-level retrosynthetic strategies for 5-oxohex-2-enoic acid.

Method A: Acid-Catalyzed Ring-Opening of 2-Acetylfuran

This method transforms the stable aromatic furan ring into a linear 1,4-dicarbonyl compound, hexane-2,5-dione, which is a direct precursor to the target keto-acid after a subsequent oxidation step. 2-Acetylfuran is an ideal starting material as it is a commercially available fine chemical and pharmaceutical intermediate.[4]

Causality and Mechanism

The acid-catalyzed hydrolysis of a furan ring proceeds via disruption of its aromaticity.[5] The reaction is initiated by the protonation of the furan ring, which is considered the rate-limiting step.[6] While protonation can occur at either the α or β position, α-protonation is energetically favored.[6] This is followed by the nucleophilic attack of water and a cascade of rearrangements that ultimately cleave the C-O bonds of the ring, yielding a 1,4-dicarbonyl compound. The substituents on the furan ring can significantly influence the reaction's efficiency and product distribution.[7]

The accepted mechanism for this transformation is detailed below.

G cluster_mech Mechanism: Acid-Catalyzed Furan Ring-Opening A 2-Acetylfuran B Protonated Furan (C5-protonation) A->B + H⁺ C Hemiacetal Intermediate B->C + H₂O - H⁺ D Ring-Opened Cation C->D + H⁺ E Enol Form D->E - H⁺ F Hexane-2,5-dione (Product) E->F Tautomerization

Caption: Mechanism of acid-catalyzed hydrolysis of 2-acetylfuran.

Experimental Protocol: Synthesis of Hexane-2,5-dione

Materials:

  • 2-Acetylfuran (99%)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-acetylfuran (11.0 g, 100 mmol).

  • Add dioxane (50 mL) and 2 M HCl (100 mL).

  • Heat the biphasic mixture to 80-85 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After 24 hours, or upon disappearance of the starting material, cool the reaction mixture to room temperature.[7]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure hexane-2,5-dione.

Expected Results and Data

This protocol provides the key dicarbonyl intermediate. The subsequent selective oxidation of a terminal methyl group to a carboxylic acid would be required to complete the synthesis of 5-oxohex-2-enoic acid.

ParameterExpected Value
Product Hexane-2,5-dione
Appearance Colorless to pale yellow liquid
Yield 85-92%[7]
¹H NMR (CDCl₃) δ 2.75 (s, 4H, -CH₂CH₂-), 2.18 (s, 6H, 2 x -COCH₃)
¹³C NMR (CDCl₃) δ 207.5 (C=O), 37.8 (-CH₂-), 29.9 (-CH₃)
IR (neat, cm⁻¹) 2925, 1715 (C=O stretch), 1360

Method B: Base-Catalyzed Ring-Opening of Parasorbic Acid

This route utilizes an α,β-unsaturated δ-lactone, parasorbic acid, as the precursor. The key advantage is that the C2-C3 double bond of the target molecule is already present in the starting material. The ring-opening is a standard saponification reaction.

Causality and Mechanism

The base-catalyzed hydrolysis of lactones (cyclic esters), known as saponification, is a robust and generally irreversible process.[8] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the lactone to form a tetrahedral intermediate. This intermediate then collapses, cleaving the endocyclic C-O bond to open the ring and form a hydroxy-carboxylate salt. An acidic workup is required in the final step to protonate the carboxylate and yield the final hydroxy-acid product.[8]

G cluster_workflow Workflow: Lactone Hydrolysis and Oxidation Start Parasorbic Acid Step1 1. NaOH, H₂O/THF 2. H₃O⁺ workup Start->Step1 Intermediate 5-Hydroxyhex-2-enoic Acid Step1->Intermediate Step2 Oxidation (e.g., PCC, DMP) Intermediate->Step2 End 5-Oxohex-2-enoic Acid Step2->End

Caption: Experimental workflow for the synthesis from a lactone precursor.

Experimental Protocol: Synthesis of 5-Hydroxyhex-2-enoic Acid

Materials:

  • Parasorbic acid

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 3 M aqueous solution

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL round-bottom flask, dissolve parasorbic acid (5.6 g, 50 mmol) in a mixture of THF (25 mL) and water (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaOH (2.2 g, 55 mmol) in 10 mL of water, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours or until TLC analysis shows complete consumption of the starting lactone.

  • Cool the mixture back to 0 °C and carefully acidify to pH ~2 by the dropwise addition of 3 M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 5-hydroxyhex-2-enoic acid. The product can be purified by crystallization or chromatography if necessary.

Expected Results and Data

This protocol yields the hydroxy-acid intermediate, which must be oxidized to furnish the final target molecule, 5-oxohex-2-enoic acid. Standard oxidation procedures such as Swern oxidation or reagents like pyridinium chlorochromate (PCC) can be employed for this subsequent step.

ParameterExpected Value
Product 5-Hydroxyhex-2-enoic Acid
Appearance White to off-white solid or viscous oil
Yield 90-98%
¹H NMR (DMSO-d₆) δ 12.1 (br s, 1H, -COOH), 6.80 (dt, 1H), 5.85 (d, 1H), 4.5 (br s, 1H, -OH), 3.70 (m, 1H), 2.20 (m, 2H), 1.05 (d, 3H)
¹³C NMR (DMSO-d₆) δ 166.8, 148.5, 122.1, 65.4, 40.2, 23.1
IR (KBr, cm⁻¹) 3400-2500 (br, O-H stretch), 1695 (C=O), 1650 (C=C)

Conclusion

The synthesis of 5-oxohex-2-enoic acid can be achieved efficiently through the strategic ring-opening of heterocyclic precursors. The acid-catalyzed hydrolysis of 2-acetylfuran provides a cost-effective route from a simple, biomass-derivable starting material to a key 1,4-dicarbonyl intermediate. Alternatively, the saponification of parasorbic acid offers a direct method to an unsaturated hydroxy-acid, preserving the crucial C=C double bond for subsequent conversion to the target keto-acid. The choice of method will depend on starting material availability, cost, and the overall synthetic plan. Both protocols represent reliable and scalable approaches for accessing this valuable synthetic intermediate.

References

  • Vertex AI Search. Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing).
  • ChemBK. 5-oxo-2-Hexenoic acid. (2024-04-09).
  • Catalysis Science & Technology (RSC Publishing). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study.
  • Scite.ai. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). A three-step procedure for the conversion of γ-lactones into δ-lactones.
  • ResearchGate. Ring opening reactions of furans. | Download Scientific Diagram.
  • ACS Omega. Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. (2023-06-02).
  • PubMed. Oxidative Ring-Opening Transformation of 5-Acyl-4-pyrones as an Approach for the Tunable Synthesis of Hydroxylated Pyrones and Furans. (2023-08-18).
  • Organic Reactions. Oxidative Cleavage of Furans.
  • Benchchem. Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis.
  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. (2022-10-27).
  • MDPI. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
  • Google Patents. CN101357910A - Method for synthesizing 2-acetylfuran.
  • Journal of the American Chemical Society. Hydrolysis of D-glucono-.delta.-lactone. I. General acid-base catalysis, solvent deuterium isotope effects, and transition state characterization.
  • Journal of the Chemical Society C - RSC Publishing. Biosynthesis of parasorbic acid (hex-2-en-5-olide) by the rowan berry (Sorbus aucuparia L.).
  • ResearchGate. A new synthesis of 9-oxodec-2-enoic acid. (2025-08-06).
  • PubMed. Mechanisms of lactone hydrolysis in acidic conditions. (2013-07-19).
  • PubChem - NIH. 5-Oxohex-2-enoic acid | C6H8O3 | CID 21614069.
  • Benchchem. 5-Oxohex-2-enoic acid|CAS 143228-86-8|C6H8O3.
  • Wikipedia. 2-Acetylfuran.
  • ResearchGate. Mechanisms of Lactone Hydrolysis in Acidic Conditions.
  • ChemTube3D. Furan Hydrolysis.

Sources

Application

Application Note: 5-Oxohex-2-enoic Acid as a Bifunctional Linchpin in Bioactive Synthesis

This Application Note and Protocol Guide details the utility of 5-Oxohex-2-enoic acid (also known as 4-acetylcrotonic acid) as a versatile C6 building block in the synthesis of bioactive small molecules. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utility of 5-Oxohex-2-enoic acid (also known as 4-acetylcrotonic acid) as a versatile C6 building block in the synthesis of bioactive small molecules.

Executive Summary

5-Oxohex-2-enoic acid (5-OHE) is a highly functionalized


-keto acid derivative characterized by an electron-deficient alkene conjugated to a carboxylic acid, and a distal methyl ketone. This unique "push-pull" electronic structure allows for orthogonal functionalization: the alkene serves as a Michael acceptor  and dienophile , while the methyl ketone offers a site for aldol condensations . This guide outlines protocols for utilizing 5-OHE in the synthesis of extended chalcones (anxiolytics), bicyclic scaffolds (sorbicillinoid mimics), and heterocyclic precursors.

Chemical Profile & Reactivity Map

PropertySpecification
IUPAC Name (E)-5-oxohex-2-enoic acid
Formula

MW 142.13 g/mol
Key Motifs

-unsaturated acid (C1-C3); Methyl Ketone (C5-C6)
Solubility Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in water
Stability Store at 2-8°C; Hygroscopic; Sensitive to strong bases (polymerization)
Mechanism of Action: Orthogonal Reactivity

The molecule possesses three distinct reactive sites, allowing for sequential modification without protecting groups:

  • C3 (Electrophilic): Susceptible to soft nucleophiles (thiols, amines) via Michael addition.

  • C2=C3 (Dienophilic): Participates in [4+2] cycloadditions (Diels-Alder) to construct bicyclic cores.

  • C6 (Nucleophilic potential): The

    
    -protons of the methyl ketone are acidic (
    
    
    
    ), enabling Claisen-Schmidt condensations with aldehydes.
Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from 5-OHE.

G Start 5-Oxohex-2-enoic Acid (Precursor) Aldol Aldol Condensation (Base/Aldehyde) Start->Aldol Targeting C6 Methyl DA Diels-Alder Cycloaddition (Diene/Lewis Acid) Start->DA Targeting C2=C3 Michael Michael Addition (Nucleophile) Start->Michael Targeting C3 Chalcone Extended Chalcones (Anxiolytics/Anticonvulsants) Aldol->Chalcone Bicyclic Bicyclo[2.2.1] / [2.2.2] Systems (Sorbicillinoid Mimics) DA->Bicyclic AminoAcid Modified Amino Acids (Peptidomimetics) Michael->AminoAcid

Figure 1: Divergent synthetic utility of 5-Oxohex-2-enoic acid. Blue node indicates the starting material; Red/Yellow/Green nodes indicate reaction classes targeting specific molecular sites.

Protocol A: Synthesis of Bioactive Extended Chalcones

Application: Synthesis of (E)-6-(aryl)-5-oxohex-2-enoic acid derivatives. Significance: These "extended chalcones" have demonstrated anxiolytic and anticonvulsant activity by mimicking the pharmacophore of traditional chalcones while adding a flexible linker [1].

Materials
  • 5-Oxohex-2-enoic acid (1.0 equiv)

  • Aromatic Aldehyde (e.g., 3-nitrobenzaldehyde) (1.1 equiv)

  • Sodium Hydroxide (NaOH), 10% aq. solution

  • Ethanol (Absolute)

  • Hydrochloric acid (1M)

Step-by-Step Methodology
  • Preparation: Dissolve 5-oxohex-2-enoic acid (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Activation: Cool the solution to 0°C in an ice bath. Dropwise add 10% NaOH (15 mL) while stirring. Critical: Maintain temperature <5°C to prevent polymerization of the vinyl acid.

  • Condensation: Add the aromatic aldehyde (11 mmol) slowly.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up:

    • Pour the reaction mixture into crushed ice (50 g).

    • Acidify carefully with 1M HCl to pH 3–4. A precipitate should form.

    • Filter the solid and wash with cold water (

      
       mL).
      
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the yellow/orange crystalline product.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the C6 methyl singlet (

    
     ppm) and appearance of vinylic doublets (
    
    
    
    ppm,
    
    
    Hz for trans).

Protocol B: Biomimetic Diels-Alder Construction

Application: Synthesis of bicyclic cores related to Trichodermanones and Sorbicillinoids.[1] Significance: 5-OHE acts as a dienophile.[1][2][3] In nature, this pathway constructs complex fungal metabolites [2, 3]. In the lab, it provides rapid access to functionalized norbornene or bicyclo[2.2.2]octane derivatives.

Materials
  • 5-Oxohex-2-enoic acid (1.0 equiv)

  • Cyclopentadiene (freshly cracked) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Lewis Acid Catalyst: Zinc Chloride (

    
    ) or Ethylaluminum dichloride (
    
    
    
    ) (0.2 equiv)
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve 5-oxohex-2-enoic acid (5 mmol) in anhydrous DCM (15 mL).

  • Catalyst Addition: Cool to -78°C (Dry ice/Acetone). Add the Lewis Acid catalyst (1 mmol) via syringe. Stir for 15 minutes to coordinate the carbonyl.

  • Cycloaddition: Add freshly cracked cyclopentadiene (10 mmol) dropwise.

  • Progression: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (

    
     mL). Dry organics over 
    
    
    
    and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Expected Outcome:

  • Endo/Exo Selectivity: Lewis acid catalysis typically favors the endo isomer.

  • Product: 5-acetylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

Protocol C: Heterocycle Formation (Michael/Cyclization)

Application: Synthesis of Nitrogen-containing heterocycles (Pyrrolidines/Diazepines). Significance: The 1,5-dicarbonyl relationship (masked by the alkene) allows for reaction with binucleophiles like hydrazine or primary amines [4].

Methodology (General)
  • Reactant: Dissolve 5-OHE in Ethanol.

  • Nucleophile: Add Hydrazine Hydrate (1.2 equiv) or a primary amine.

  • Conditions: Reflux for 3 hours.

  • Mechanism: Initial attack typically occurs at the ketone (hydrazone formation), followed by Michael addition of the second nitrogen to the alkene, forming a diazepine ring or, upon oxidation/dehydration, a pyridazine-like scaffold.

    • Note: Unlike

      
      -keto acids (levulinic) which form pyridazinones, the 
      
      
      
      -spacing in 5-OHE favors larger rings or complex rearrangements depending on pH.

References

  • Royal Society of Chemistry. (2025). The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis. Retrieved from [Link][4]

  • ResearchGate. (2025).[4] Biosynthesis of Trichodermanones via 5-oxohex-2-enoic acid.[1][3] Retrieved from [Link]

  • National Institutes of Health (PubChem). (n.d.). 5-Oxohex-2-enoic acid | C6H8O3.[5] Retrieved from [Link]

Sources

Method

Application Note: Solid-Phase Synthesis Strategies Involving 5-Oxohex-2-enoic Acid

Executive Summary 5-Oxohex-2-enoic acid (also known as 4-acetylcrotonic acid) represents a high-value "bidentate" electrophilic scaffold for solid-phase organic synthesis (SPOS).[1] Its unique structure features an -unsa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Oxohex-2-enoic acid (also known as 4-acetylcrotonic acid) represents a high-value "bidentate" electrophilic scaffold for solid-phase organic synthesis (SPOS).[1] Its unique structure features an


-unsaturated carboxylic acid tail and a 

-keto functionality.[1][2] This dual-reactivity profile makes it an ideal precursor for the synthesis of pyridazin-3(2H)-ones , dihydropyridazines , and pyrrolo[1,2-b]pyridazines .[1]

This guide outlines a robust methodology for utilizing 5-oxohex-2-enoic acid to generate heterocyclic libraries. We focus on two distinct strategies:

  • Traceless Synthesis: Utilizing the cyclization mechanism to release the final product from the resin.

  • Anchored Synthesis: Retaining the scaffold on-bead for multi-step functionalization (e.g., Michael additions) prior to cleavage.

Chemical Profile & Strategic Analysis[1]

The Molecule[3][4]
  • IUPAC Name: 5-Oxohex-2-enoic acid[1]

  • Structure:

    
    [1]
    
  • Key Motifs:

    • Carboxyl Group (C1): Handle for resin attachment (Ester or Amide linkage).

    • Alkene (C2-C3): Michael acceptor site; susceptible to nucleophilic attack (thiols, amines) or cycloadditions.

    • Ketone (C5): Electrophilic center for condensation with hydrazines or amines.

The "Cyclization-Release" Advantage

The most elegant application of this molecule is the traceless synthesis of pyridazinones . When the acid is attached to a hydroxyl-functionalized resin (e.g., Wang Resin) via an ester bond, reaction with hydrazine attacks the ketone first, forming a hydrazone.[1] The hydrazone nitrogen then attacks the resin-ester carbonyl, cyclizing to form the pyridazinone ring while simultaneously cleaving the molecule from the solid support.[1] This ensures that only the cyclized product is released, resulting in high purity without post-cleavage purification.[1]

Experimental Protocols

Protocol A: Resin Loading (Immobilization)

Objective: To attach 5-oxohex-2-enoic acid to Wang Resin via an ester linkage.

Materials:

  • Wang Resin (1.0–1.2 mmol/g loading)

  • 5-Oxohex-2-enoic acid (3.0 equiv)[1]

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane) / DMF (Dimethylformamide) (9:1 v/v)

Procedure:

  • Swelling: Place Wang resin (1.0 g) in a fritted synthesis vessel. Add DCM (10 mL) and shake gently for 30 minutes. Drain.

  • Activation: In a separate vial, dissolve 5-oxohex-2-enoic acid and DIC in minimal DMF/DCM. Stir for 5 minutes to form the O-acylisourea active ester.

  • Coupling: Add the activated acid solution to the resin. Add the DMAP solution immediately.

  • Incubation: Shake at room temperature for 12–16 hours. Note: Avoid heating, as the

    
    -unsaturation can lead to premature polymerization.[1]
    
  • Washing: Drain the resin. Wash sequentially with DMF (3x), DCM (3x), and MeOH (2x).

  • QC (Loading Check): Perform a standard UV-Fmoc test (if using an Fmoc-spacer) or a gravimetric weight gain check. Alternatively, cleave a small aliquot with 50% TFA/DCM to verify attachment via LC-MS.[1]

Protocol B: Traceless Synthesis of Pyridazin-3(2H)-ones

Objective: To cyclize the resin-bound intermediate using hydrazine, triggering release.[1]

Mechanism:



Materials:

  • Loaded Resin (from Protocol A)

  • Hydrazine hydrate (or substituted hydrazine, e.g., Methyl hydrazine, Phenyl hydrazine) (5.0 equiv)[1]

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temperature)

Procedure:

  • Swelling: Swell the loaded resin in EtOH for 20 minutes.

  • Reagent Addition: Add a solution of Hydrazine (5 equiv) in EtOH (10 mL per gram of resin).

  • Reaction:

    • Method A (Room Temp): Shake for 24 hours. (Slower, milder).

    • Method B (Thermal): Reflux at 80°C for 4–6 hours using a reflux condenser compatible with the solid-phase vessel.

  • Collection: Filter the reaction mixture into a collection flask. The filtrate contains the product.

  • Resin Wash: Wash the resin with DCM and MeOH. Combine these washes with the initial filtrate to maximize yield.

  • Work-up: Concentrate the filtrate under reduced pressure. The residue is typically the pure pyridazinone.

Protocol C: Diversity via Michael Addition (Optional)

Objective: To introduce diversity at the C3 position before cyclization.

Procedure:

  • Swell loaded resin in DMF.

  • Add Thiol (R-SH, 5 equiv) and catalytic DIPEA (0.5 equiv).

  • Shake for 12 hours at room temperature.

  • Wash extensively with DMF/DCM.

  • Proceed to Protocol B . The final cleavage will yield a 4-substituted-4,5-dihydropyridazin-3(2H)-one .[1]

Visualizing the Workflow

The following diagram illustrates the logic flow for both the Traceless and Anchored strategies.

SPS_Strategy cluster_0 Path A: Diversity Introduction cluster_1 Path B: Cyclization-Release Start 5-Oxohex-2-enoic Acid Coupling Esterification (DIC/DMAP) Start->Coupling Resin Wang Resin (OH) Resin->Coupling Intermediate Resin-Bound Scaffold Coupling->Intermediate Michael Michael Addition (R-SH / R-NH2) Intermediate->Michael Optional Functionalization Hydrazine Hydrazine Reaction (Cyclization) Intermediate->Hydrazine Direct Cyclization Modified_Int Substituted Intermediate Michael->Modified_Int Modified_Int->Hydrazine Cyclization Product Pyridazinone (In Solution) Hydrazine->Product Cleavage SpentResin Spent Resin (OH) Hydrazine->SpentResin

Figure 1: Strategic workflow for the solid-phase synthesis of pyridazinones using 5-oxohex-2-enoic acid. Path A represents diversity introduction via Michael addition, while Path B represents the cyclization-release mechanism.[1]

Quantitative Data Summary

StepReagent/ConditionTypical Yield (%)Key Observation
Loading DIC, DMAP, DCM/DMF85–95%Monitor via weight gain; avoid basic hydrolysis.[1]
Michael Addition Thiophenol, DIPEA, DMF>90%Rapid conversion due to activated alkene.[1]
Cyclization (Hydrazine)

, EtOH, RT
70–85%Slower reaction; clean product profile.[1]
Cyclization (Substituted)

, n-BuOH, 80°C
60–75%Steric hindrance may require thermal activation.[1]

Troubleshooting & Expert Insights

Polymerization Risks

The


-unsaturated ketone is prone to radical polymerization if left under UV light or high heat without radical scavengers.[1]
  • Mitigation: Perform loading steps in amber vials or wrapped in foil. Use fresh anhydrous solvents.

Incomplete Cyclization

If the "Traceless" cleavage yield is low, it often indicates that the hydrazone formed but failed to attack the ester carbonyl (the cyclization step).[1]

  • Solution: Switch solvent to n-Butanol and increase temperature to 80°C. The higher boiling point facilitates the intramolecular nucleophilic acyl substitution.

  • Catalysis: Adding mild acetic acid (5%) to the hydrazine solution can catalyze hydrazone formation, accelerating the first step of the cascade.

Regioselectivity

When using substituted hydrazines (e.g., Methyl hydrazine), two isomers are possible.[1]

  • Insight: The reaction is generally regioselective. The more nucleophilic nitrogen of the hydrazine typically attacks the ketone first. However, steric bulk at the C5 position (if modified) can shift this ratio.[1]

References

  • Coelho, A., et al. (2004).[1] "Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl-3(2H)-pyridazinones." Synlett. Retrieved from [Link]

  • Mangalagiu, I. I., et al. (2020).[1] "Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones." Molecules. Retrieved from [Link]

  • ATDBio. (n.d.). Solid-phase synthesis: Principles and applications. Retrieved February 1, 2026, from [Link]

Sources

Application

Application Note: Catalytic Systems for the Efficient Synthesis of Oxohexenoic Acids

Executive Summary & Strategic Importance Oxohexenoic acids—functionalized C6 fatty acids containing both a ketone and an alkene moiety—represent a critical class of metabolic intermediates and synthetic building blocks....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Oxohexenoic acids—functionalized C6 fatty acids containing both a ketone and an alkene moiety—represent a critical class of metabolic intermediates and synthetic building blocks. Their structural versatility serves two distinct high-value sectors:

  • Pharmaceuticals: Derivatives such as 6-aryl-4-oxohex-5-enoic acids are key precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive lactones.

  • Biocatalysis & Antibiotics: Isomers like 2-oxo-4-hexenoic acid are pivotal metabolites in the biosynthesis of antibiotics (e.g., rufomycin) and the degradation of steroids.

This guide provides validated protocols for the synthesis of these distinct isomers using two divergent catalytic philosophies: a robust chemocatalytic aldol condensation for medicinal chemistry applications and a precision biocatalytic oxidation for natural product synthesis.

Target Molecule Classification

Before selecting a protocol, identify your specific target isomer, as the synthetic routes are non-interchangeable.

Target MoleculePrimary ApplicationPreferred Catalytic System
6-Aryl-4-oxohex-5-enoic acid NSAID Precursors, Anti-inflammatory agentsChemo-Catalysis: Acid/Base mediated Aldol Condensation
2-Oxo-4-hexenoic acid Antibiotic biosynthesis, Metabolic studiesBio-Catalysis: Cytochrome P450 Monooxygenase (RufC)
5-Oxohex-2-enoic acid Biomass platform chemicalsAcid Catalysis: Hydrolytic Furan Ring Opening

Protocol A: Chemo-Catalytic Synthesis of 6-Aryl-4-oxohex-5-enoic Acids

For the synthesis of NSAID pharmacophores via Levulinic Acid functionalization.[1]

The Catalytic System

This protocol utilizes a buffered Knoevenagel-type system employing Piperidine (base) and Acetic Acid (acid). This dual-activation system ensures the regioselective enolization of Levulinic acid at the C5-methyl position, rather than the C3-methylene, enabling linear chain extension.

Reaction Mechanism & Logic

The reaction proceeds via the condensation of Levulinic Acid (LA) with an Aromatic Aldehyde .

  • Enolization: Piperidine promotes deprotonation at the C5 methyl group of LA (kinetically accessible).

  • Nucleophilic Attack: The C5-enolate attacks the aldehyde carbonyl.

  • Dehydration: Acid-catalyzed elimination of water yields the

    
    -unsaturated ketone.
    
Step-by-Step Protocol

Reagents:

  • Levulinic Acid (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

  • Piperidine (Catalytic, 0.1 equiv)

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge the flask with Levulinic Acid (11.6 g, 100 mmol), the Aromatic Aldehyde (100 mmol), and Toluene (100 mL).

  • Catalyst Addition: Add Piperidine (0.85 g, 10 mmol) and Glacial Acetic Acid (0.6 g, 10 mmol) sequentially.

  • Reflux: Heat the mixture to vigorous reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap.

    • Critical Checkpoint: The reaction is complete when water evolution ceases (typically 4–6 hours).

  • Workup: Cool the reaction to room temperature. The product often precipitates as a solid.

    • If solid:[2][3][4] Filter, wash with cold toluene and hexane. Recrystallize from ethanol.

    • If oil: Wash the toluene layer with 1M HCl (to remove piperidine), then water, then brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Yield: Typical yields range from 60–85% depending on the aldehyde substituent.

Mechanistic Visualization

AldolMechanism LA Levulinic Acid (C5-Methyl) Enolate C5-Enolate Intermediate LA->Enolate Deprotonation Base Piperidine (Catalyst) Base->Enolate Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Adduct Product 6-Aryl-4-oxohex- 5-enoic Acid Adduct->Product Dehydration (-H2O) Water H2O (Removed) Adduct->Water

Figure 1: Regioselective activation of Levulinic Acid at the C5 position mediated by Piperidine/Acetic Acid.[1]

Protocol B: Bio-Catalytic Synthesis of 2-Oxo-4-hexenoic Acid

For the precision synthesis of antibiotic intermediates using P450 enzymes.

The Catalytic System

This route employs RufC , a Cytochrome P450 monooxygenase derived from Streptomyces atratus.[5] Unlike chemical oxidants which lack regiocontrol, RufC specifically targets the C2 position of trans-4-hexenoic acid.

Reaction Logic[7][8]
  • Substrate Binding: trans-4-hexenoic acid binds to the RufC active site.

  • Oxygen Activation: The heme-iron center activates molecular oxygen, requiring electrons from NADH via a ferredoxin reductase system.

  • Hydroxylation & Oxidation: The enzyme installs a hydroxyl group at C2, which is subsequently oxidized to the ketone (2-oxo), yielding the

    
    -keto acid.
    
Step-by-Step Protocol

Reagents:

  • Substrate: trans-4-Hexenoic Acid (10 mM stock in DMSO)

  • Enzyme: Recombinant RufC (purified or whole-cell lysate)

  • Redox Partners: Ferredoxin (Rufd) and Ferredoxin Reductase (Rufr)

  • Cofactor: NADH or NADPH (5 mM)

  • Buffer: 50 mM Tris-HCl (pH 7.5)

Procedure:

  • Reaction Mix: In a 50 mL Falcon tube (or bioreactor), combine:

    • Buffer (40 mL)

    • Substrate (Final conc. 1 mM)

    • Purified RufC (5 µM), Rufd (10 µM), Rufr (5 µM)

    • NADH (2 mM)

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) to ensure oxygenation.

    • Critical Checkpoint: P450 reactions are O₂ dependent. Do not seal the vessel airtight; use a breathable cap.

  • Regeneration (Optional): For scale-up, include a Glucose Dehydrogenase (GDH) + Glucose system to regenerate NADH in situ.

  • Termination: After 12–24 hours, quench by acidifying to pH 2.0 with 1M HCl.

  • Extraction: Extract 3x with Ethyl Acetate.

  • Purification: The product is unstable. Purify immediately via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Biocatalytic Workflow

Biocatalysis Substrate trans-4-Hexenoic Acid Enzyme RufC (P450) [Heme-Fe] Substrate->Enzyme Binding Intermediate 2-Hydroxy-Intermediate Enzyme->Intermediate Hydroxylation O2 Molecular Oxygen (O2) O2->Enzyme Activation NADH NADH / Cofactors NADH->Enzyme e- Transfer Product 2-Oxo-4-hexenoic Acid Intermediate->Product Oxidation

Figure 2: Enzymatic cascade for the production of 2-oxo-4-hexenoic acid mediated by RufC.

Analytical Validation

Parameter6-Aryl-4-oxohex-5-enoic Acid2-Oxo-4-hexenoic Acid
Appearance Crystalline Solid (White/Pale Yellow)Unstable Oil / Liquid
UV Absorbance

~280-300 nm (Conjugated Ar-C=C-C=O)

~210 nm
1H NMR Key Signal Doublet at ~6.5-7.5 ppm (Vinylic protons)Multiplet at ~5.5-6.0 ppm (Alkene)
Mass Spec (ESI) [M-H]⁻ (Negative Mode)[M-H]⁻ 127.04 m/z

References

  • Abouzid, K. et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry. Link

  • Tomita, H. et al. (2017). Cytochrome P450 Monooxygenase RufC Catalysis in Rufomycin Biosynthesis. Smolecule / PubMed. Link

  • Li, X. et al. (2016). Origin of the Regioselectivity in the Aldol Condensation between Hydroxymethylfurfural and Levulinic Acid. Semantic Scholar. Link

  • Gaset, A. et al. (1989). Process for the preparation of 5-oxohexanoic acid and its derivatives. Google Patents. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the scale-up synthesis of 5-Oxohex-2-enoic acid

[1] Target Molecule: 5-Oxohex-2-enoic acid (CAS: 143228-86-8) Synonyms: (E)-5-Oxo-2-hexenoic acid, 4-Acetylcrotonic acid (ambiguous), Sorbicillinoid precursor.[1][2] Molecular Formula: C6H8O3 Molecular Weight: 128.13 g/m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Target Molecule: 5-Oxohex-2-enoic acid (CAS: 143228-86-8) Synonyms: (E)-5-Oxo-2-hexenoic acid, 4-Acetylcrotonic acid (ambiguous), Sorbicillinoid precursor.[1][2] Molecular Formula: C6H8O3 Molecular Weight: 128.13 g/mol [1][2]

Executive Summary & Core Challenges

As a Senior Application Scientist, I have analyzed the scale-up requirements for 5-Oxohex-2-enoic acid. This compound acts as a critical Michael acceptor and dienophile in the synthesis of sorbicillinoids and complex heterocyclic drugs.

The Central Problem: The synthesis of 5-Oxohex-2-enoic acid is plagued by three primary failure modes during scale-up:

  • Regio-isomerization: The double bond is prone to migration between the

    
     position (conjugated with acid) and the 
    
    
    
    position (conjugated with ketone), driven by thermodynamic equilibration under acidic/basic conditions.
  • Polymerization: The molecule contains both an electron-deficient alkene and a ketone, making it highly susceptible to radical polymerization and intermolecular Michael addition (oligomerization).[1]

  • Precursor Ambiguity: Literature often cites "5-hexenedione" oxidation, which is chemically imprecise.[1] The robust route requires precise carbon-skeleton assembly via Cross-Metathesis or controlled oxidation of 5-hexenoic acid derivatives.[1]

Troubleshooting Guide (Q&A Format)

Category A: Synthesis Strategy & Reaction Control

Q1: I am trying to oxidize "5-hexenedione" with hydrogen peroxide as suggested in some databases, but I am getting a complex mixture of acids. What is happening?

Technical Insight: The term "5-hexenedione" in older literature is often a misnomer or refers to unstable intermediates like allyl acetone (5-hexen-2-one) or 3-hexene-2,5-dione.[1] Direct oxidation of these with


 is non-selective, leading to oxidative cleavage (Baeyer-Villiger type) rather than the desired selective oxidation.[1]

Solution: Abandon the direct peroxide oxidation of diketones. Switch to a Cross-Metathesis (CM) strategy or the Wacker Oxidation of 5-hexenoic acid.[1]

  • Recommended Route: Cross-Metathesis of Methyl Vinyl Ketone (MVK) and Vinyl Acetic Acid .

  • Why: This method builds the 6-carbon chain with the oxygenation pattern already in place, avoiding harsh oxidants that destroy the functionality.

Q2: During the workup of the Cross-Metathesis reaction, the product solidifies into a gum. How do I prevent this?

Technical Insight: The "gum" is likely an oligomer formed via intermolecular Michael addition. 5-Oxohex-2-enoic acid has a nucleophilic enol (at the ketone) and an electrophilic enoate (the double bond).[1] Concentration of the crude mixture increases the rate of this self-reaction.[1]

Corrective Protocol:

  • Radical Inhibitor: Add BHT (Butylated hydroxytoluene) or Hydroquinone (0.1 mol%) to the reaction mixture before heating or adding the catalyst.

  • Solvent Switch: Do not concentrate to dryness.[1] Perform a solvent exchange into the crystallization solvent (e.g., Ethyl Acetate/Hexane) at low temperature (<30°C).

  • pH Control: Maintain pH < 4 during workup. At neutral/basic pH, the carboxylate anion acts as a nucleophile, catalyzing polymerization.

Category B: Purification & Stability

Q3: I am observing double bond migration (isomerization) from the (E)-2-enoic acid to the 3-enoic isomer. How do I lock the (E)-configuration?

Technical Insight: The (E)-5-oxohex-2-enoic acid (conjugated with COOH) is the thermodynamic product, but the 3-enoic isomer (conjugated with the ketone, if rearranged to 4-oxo, or simply deconjugated) can form under kinetic control or base catalysis.[1]

Stabilization Protocol:

  • Avoid Strong Bases: Never use hydroxide or carbonate washes.[1] Use saturated NaCl or dilute HCl (1M) for washing.[1]

  • Thermal Control: Do not exceed 50°C during distillation or drying.

  • Isomerization Step: If you obtain the kinetic 3-enoic isomer (common in Metathesis), treat the crude with catalytic p-Toluenesulfonic acid (pTsOH) in refluxing Toluene for 1 hour to drive the equilibrium to the desired (E)-2-enoic acid form.[1]

Recommended Synthetic Workflows

Method A: Cross-Metathesis (Scalable & Convergent)

This route is preferred for high-purity applications as it avoids over-oxidation.[1]

Reaction Logic:


[1]

Step-by-Step Protocol:

  • Reagents: Charge a reactor with Vinyl Acetic Acid (1.0 equiv) and Methyl Vinyl Ketone (3.0 equiv - excess prevents homodimerization of acid).

  • Solvent: Dissolve in Dichloromethane (DCM) (0.1 M concentration). Note: High dilution favors cross-product over polymer.[1]

  • Catalyst: Add Grubbs 2nd Generation Catalyst (2-5 mol%).

  • Conditions: Reflux (40°C) for 12-24 hours under Nitrogen.

  • Isomerization (Crucial): The initial product is often (E)-5-oxohex-3-enoic acid .[1] Add pTsOH (10 mol%) and continue reflux for 2 hours to migrate the double bond to the

    
     position (conjugated with COOH).
    
  • Purification:

    • Quench with Ethyl Vinyl Ether (to deactivate Ru).[1]

    • Wash with 1M HCl.[1]

    • Extract with EtOAc.[1][3]

    • Recrystallize from EtOAc/Hexanes.[1]

Method B: Oxidative Dehydrogenation (From 5-Oxohexanoic Acid)

Ideal if 5-Oxohexanoic acid (or 5-Hexenoic acid) is available.[1]

Reaction Logic:


[1]

Step-by-Step Protocol:

  • Wacker Oxidation: Treat 5-Hexenoic acid with

    
     (cat), 
    
    
    
    , under
    
    
    (1 atm) in DMF/H2O (7:1).
    • Result: Quantitative conversion to 5-oxohexanoic acid.[1]

  • Dehydrogenation:

    • React 5-oxohexanoic acid with IBX (2-Iodoxybenzoic acid) (1.1 equiv) in DMSO at 60°C.[1]

    • Mechanism:[1][4][5][6][7] IBX selectively oxidizes the

      
      -position to the acid, introducing the double bond.
      
  • Workup: Dilute with water, filter off IBA byproduct, extract with ether.

Data & Specifications

Table 1: Physicochemical Properties & Handling
PropertySpecificationHandling Note
CAS 143228-86-8Verify CAS; often confused with 4-oxo isomer.[1][2]
Appearance Pale yellow oil / Low melting solidDarkens upon oxidation/polymerization.[1]
Storage -20°C, under ArgonCritical: Store with radical inhibitor (BHT).
Solubility DMSO, MeOH, EtOAc, DCMPoor solubility in Hexanes (good for precipitation).
pKa (est) ~4.5Avoid pH > 7.0 to prevent enolate polymerization.[1]
Table 2: Solvent Compatibility for Scale-Up
SolventSuitabilityReason
Dichloromethane High Excellent for Metathesis; easy removal.[1]
Toluene Medium Good for thermal isomerization; hard to remove traces.[1]
Ethanol/Methanol Low Risk of esterification (Fisher) if acid catalyst is present.
Water Low Promotes hydration of double bond (reverse reaction).

Visualized Reaction Pathways

SynthesisPathways MVK Methyl Vinyl Ketone (CH2=CH-CO-CH3) CM_Step Cross Metathesis (Grubbs II, DCM, Reflux) MVK->CM_Step VAA Vinyl Acetic Acid (CH2=CH-CH2-COOH) VAA->CM_Step Hexenoic 5-Hexenoic Acid (CH2=CH-(CH2)3-COOH) Wacker Wacker Oxidation (PdCl2/CuCl2, O2) Hexenoic->Wacker Inter_1 Intermediate: 5-Oxohex-3-enoic Acid CM_Step->Inter_1 Kinetic Product Inter_2 Intermediate: 5-Oxohexanoic Acid Wacker->Inter_2 Isom Isomerization (pTsOH, Toluene) Inter_1->Isom Dehydro Dehydrogenation (IBX, DMSO) Inter_2->Dehydro Target TARGET: 5-Oxohex-2-enoic Acid (HOOC-CH=CH-CH2-CO-CH3) Isom->Target Thermodynamic Control Dehydro->Target

Caption: Comparative synthetic workflows showing the Cross-Metathesis route (top) and the Oxidative Dehydrogenation route (bottom).

References

  • Harned, A. M. (2011). "The fungal natural product class of the sorbicillinoids: structures, bioactivities, biosynthesis, and synthesis." Natural Product Reports.

  • BenchChem. (2024).[1] "5-Oxohex-2-enoic acid | CAS 143228-86-8 | C6H8O3."[1][2] BenchChem Database.[1] [1]

  • Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370.
  • Nicolaou, K. C., et al. (2002). "Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polyfunctionalized ketones, diketones and keto acids." Journal of the American Chemical Society. (Basis for IBX dehydrogenation protocol).[1]

  • ChemBK. (2024).[1] "5-oxo-2-Hexenoic acid Preparation Method." ChemBK Chemical Database.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Oxohexenoic Acid Quantification

For researchers, scientists, and professionals in drug development, the precise quantification of metabolic intermediates like oxohexenoic acid is critical for understanding disease pathology and therapeutic response. As...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of metabolic intermediates like oxohexenoic acid is critical for understanding disease pathology and therapeutic response. As a reactive keto acid, oxohexenoic acid presents unique analytical challenges, demanding robust and reliable quantification methods. This guide provides an in-depth, objective comparison of the two most prevalent analytical platforms for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The focus is on the cross-validation of these methods, with supporting experimental data and field-proven insights to guide your selection of the most appropriate technique for your research needs.

The Analytical Challenge of Oxohexenoic Acid

Oxohexenoic acid, a key metabolite in various biological pathways, is inherently reactive due to its keto and carboxylic acid functional groups. This reactivity can lead to instability during sample preparation and analysis, making accurate quantification challenging.[1][2][3] Therefore, the choice of analytical methodology and the rigor of its validation are paramount to ensure data integrity.

Comparative Overview of Analytical Platforms: LC-MS/MS vs. GC-MS

The two leading analytical techniques for the quantification of organic acids are LC-MS/MS and GC-MS.[4][5][6] Each platform has its own set of advantages and disadvantages, particularly concerning the analysis of reactive keto acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for its high sensitivity, specificity, and amenability to high-throughput analysis.[7] It often allows for the direct analysis of polar compounds like oxohexenoic acid without the need for chemical derivatization, simplifying sample preparation.[6][8]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For non-volatile compounds like oxohexenoic acid, a derivatization step is mandatory to increase volatility and thermal stability.[9][10][11] While this adds a step to the workflow, it can also improve chromatographic performance.

The following diagram illustrates the fundamental differences in the analytical workflows for LC-MS/MS and GC-MS.

Analytical_Workflow_Comparison cluster_LCMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow LC_Start Sample Collection & Quenching LC_Prep Protein Precipitation & Extraction LC_Start->LC_Prep LC_Analysis Direct Injection & LC-MS/MS Analysis LC_Prep->LC_Analysis LC_Data Data Acquisition & Quantification LC_Analysis->LC_Data GC_Start Sample Collection & Quenching GC_Prep Extraction & Drying GC_Start->GC_Prep GC_Deriv Derivatization GC_Prep->GC_Deriv GC_Analysis Injection & GC-MS Analysis GC_Deriv->GC_Analysis GC_Data Data Acquisition & Quantification GC_Analysis->GC_Data

Caption: Comparative workflows for LC-MS/MS and GC-MS analysis of oxohexenoic acid.

Performance Metrics: A Head-to-Head Comparison

The selection of an analytical method should be based on a thorough evaluation of its performance characteristics. The following table summarizes the expected performance of LC-MS/MS and GC-MS for the quantification of keto acids, based on published validation data for similar analytes.

Performance MetricLC-MS/MSGC-MS (with Derivatization)Rationale & Key Considerations
Linearity (R²) > 0.99[12][13]> 0.99[14]Both techniques can achieve excellent linearity over a wide dynamic range.
Limit of Quantification (LOQ) Low ng/mL to pg/mL[7]Low ng/mLLC-MS/MS generally offers superior sensitivity, which is crucial for low-abundance metabolites.
Accuracy (% Recovery) 85-115%[13][15]90-110%[14]Both methods can provide high accuracy with the use of appropriate internal standards.
Precision (%RSD) < 15%[13][15]< 15%[14]Good precision is achievable with both platforms through careful method optimization.
Sample Throughput HigherLowerThe derivatization step in GC-MS adds to the sample preparation time, reducing throughput.[5]
Matrix Effects More prone to ion suppression/enhancementLess proneThe derivatization and cleanup steps in GC-MS can mitigate matrix effects.

Experimental Protocols: A Step-by-Step Guide

The following are detailed, step-by-step protocols for the quantification of oxohexenoic acid using both LC-MS/MS and GC-MS. These protocols are based on established methodologies for similar keto acids and should be validated in your laboratory for your specific application.

Protocol 1: LC-MS/MS Quantification of Oxohexenoic Acid

This protocol describes a direct injection method following a simple protein precipitation step.

1. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled analog of oxohexenoic acid).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate oxohexenoic acid from other matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
  • MRM Transitions: Optimized precursor and product ion transitions for oxohexenoic acid and the internal standard.

Start [label="Start: Plasma/Tissue Homogenate"]; Step1 [label="Add Methanol with Internal Standard"]; Step2 [label="Vortex & Centrifuge"]; Step3 [label="Collect & Evaporate Supernatant"]; Step4 [label="Reconstitute in Mobile Phase"]; Step5 [label="Inject into LC-MS/MS"]; End [label="End: Data Analysis"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> End; }

Caption: Step-by-step workflow for LC-MS/MS analysis of oxohexenoic acid.

Protocol 2: GC-MS Quantification of Oxohexenoic Acid with Derivatization

This protocol involves a two-step derivatization process to stabilize the keto group and increase volatility.[10]

1. Sample Preparation and Derivatization:

  • To 100 µL of plasma or tissue homogenate, add an internal standard and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
  • Evaporate the organic layer to complete dryness under nitrogen.
  • Step 1: Oximation: To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes to protect the keto group.[9]
  • Step 2: Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.
  • Cool the sample to room temperature before injection.

2. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a split/splitless injector.
  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: A suitable temperature program to separate the derivatized oxohexenoic acid.
  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized oxohexenoic acid and internal standard.

Start [label="Start: Plasma/Tissue Homogenate"]; Step1 [label="Liquid-Liquid Extraction"]; Step2 [label="Evaporate to Dryness"]; Step3 [label="Oximation (Methoxyamine HCl)"]; Step4 [label="Silylation (BSTFA + TMCS)"]; Step5 [label="Inject into GC-MS"]; End [label="End: Data Analysis"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> End; }

Caption: Step-by-step workflow for GC-MS analysis of oxohexenoic acid with derivatization.

Cross-Validation: Ensuring Method Comparability

When transitioning between analytical platforms or comparing data from different laboratories, a thorough cross-validation is essential. The key parameters to assess during cross-validation include:

  • Accuracy: Analyze the same set of quality control samples using both methods and compare the mean concentrations.

  • Precision: Evaluate the intra- and inter-assay precision for both methods.

  • Selectivity: Ensure that there are no interfering peaks from the matrix in either method.

  • Linearity and Range: Confirm that both methods provide a linear response over the expected concentration range of the samples.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of oxohexenoic acid. The choice between the two will depend on the specific requirements of your study.

  • LC-MS/MS is recommended for:

    • High-throughput screening and analysis of large sample cohorts.

    • Applications where minimal sample preparation is desired.

    • Studies requiring the highest sensitivity for low-abundance analytes.

  • GC-MS is a suitable alternative when:

    • An LC-MS/MS system is not available.

    • Matrix effects are a significant concern and the additional cleanup from derivatization is beneficial.

    • A well-established and validated GC-MS method is already in place.

Regardless of the chosen platform, a rigorous validation according to established guidelines from regulatory bodies such as the FDA and ICH is crucial to ensure the generation of high-quality, reliable, and reproducible data.[16]

References

  • Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(6), 3232–3237. [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - UAH. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]

  • Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. PMC. [Link]

  • Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples. PMC. [Link]

  • Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. PubMed. [Link]

  • HPLC versus GC-MS in organic acid disorder patients. ResearchGate. [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI. [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal. [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Shimadzu. [Link]

  • Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. ResearchGate. [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC. [Link]

  • Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. MDPI. [Link]

  • Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. SciELO. [Link]

  • VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. iris@unitn. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Liquid chromatography-electrospray ionization mass spectrometry for direct identification and quantification of iophenoxic acid in serum. DigitalCommons@UNL. [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]

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Comparative

A Senior Application Scientist's Guide to the Isomeric Purity Assessment of (E)-5-oxohex-2-enoic Acid

Introduction: The Critical Role of Isomeric Purity (E)-5-oxohex-2-enoic acid is a multifunctional organic building block utilized in the synthesis of complex molecules and heterocyclic structures within medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomeric Purity

(E)-5-oxohex-2-enoic acid is a multifunctional organic building block utilized in the synthesis of complex molecules and heterocyclic structures within medicinal chemistry and drug development.[1] Its structure, featuring a carboxylic acid, a conjugated double bond, and a ketone, makes it a versatile intermediate.[1] This compound is typically supplied as the (E)-isomer, which represents the more thermodynamically stable configuration.[1] However, synthetic pathways, such as aldol condensation or oxidation reactions, can potentially lead to the formation of the less stable (Z)-isomer as an impurity.[1]

The geometric configuration of molecules can dramatically influence their biological activity, pharmacokinetic properties, and toxicological profiles. Therefore, the accurate assessment and control of the isomeric purity of (E)-5-oxohex-2-enoic acid is not merely a quality control measure but a fundamental necessity for ensuring the reproducibility of scientific research and the safety and efficacy of potential therapeutic agents. This guide provides a comparative analysis of robust analytical techniques for the definitive determination of the isomeric purity of 5-oxohex-2-enoic acid, grounded in established scientific principles and practical, field-proven insights.

The Analytical Challenge: Differentiating (E) and (Z) Isomers

The primary analytical challenge lies in the separation and distinct quantification of the (E) and (Z) geometric isomers of 5-oxohex-2-enoic acid. While these isomers share the same molecular formula and connectivity, their different spatial arrangements around the C2=C3 double bond result in subtle but measurable differences in their physicochemical properties. Leveraging these differences is key to developing selective analytical methods.

Potential Isomers of 5-oxohex-2-enoic acid

Besides the target (E)-isomer and the main potential impurity, the (Z)-isomer, it is also crucial to consider other potential structural isomers that could arise from the synthesis, such as:

  • (E)-4-oxohex-2-enoic acid [2]

  • 2-oxohex-5-enoic acid [3]

  • (4Z)-2-oxohex-4-enoic acid [4]

A robust analytical method should not only quantify the E/Z ratio but also be able to separate these other potential impurities.

Comparative Analysis of Key Analytical Techniques

Two orthogonal methods, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, stand out as the most powerful and reliable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC is a cornerstone technique for purity assessment due to its high resolving power, sensitivity, and quantitative accuracy.[5] For geometric isomers like the (E) and (Z) forms of 5-oxohex-2-enoic acid, Reverse-Phase HPLC (RP-HPLC) is the most common and effective approach.[5]

The Principle of Separation

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation of (E) and (Z) isomers is achieved based on subtle differences in their polarity and hydrophobicity. Generally, the more linear (E)-isomer can interact more effectively with the long alkyl chains of the C18 stationary phase, leading to a longer retention time compared to the less linear (Z)-isomer.

Experimental Protocol: RP-HPLC Method for Isomeric Purity

Objective: To separate and quantify the (Z)-isomer from the main (E)-isomer of 5-oxohex-2-enoic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) to suppress the ionization of the carboxylic acid group, which ensures better peak shape and reproducibility.[6] A typical starting gradient could be 30:70 acetonitrile:water, adjusted as needed for optimal separation.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of (E)-5-oxohex-2-enoic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the sample to be tested in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (where the α,β-unsaturated carbonyl chromophore absorbs strongly)

  • Data Analysis:

    • Integrate the peak areas for both the (E) and (Z) isomers.

    • Calculate the percentage of the (Z)-isomer using the area percent method: % (Z)-isomer = (Area of (Z)-peak / (Area of (E)-peak + Area of (Z)-peak)) * 100

Causality Behind Experimental Choices
  • C18 Column: The non-polar nature of the C18 stationary phase provides excellent resolving power for compounds with differing hydrophobicity, which is often the case for geometric isomers.[7]

  • Acidified Mobile Phase: The addition of an acid like phosphoric acid ensures that the carboxylic acid moiety of the analyte is fully protonated. This prevents peak tailing and leads to sharper, more symmetrical peaks, which are essential for accurate quantification.[6]

  • UV Detection at 210 nm: This wavelength is chosen to maximize the signal-to-noise ratio for the α,β-unsaturated system present in the molecule, allowing for sensitive detection of even small amounts of the isomeric impurity.

Data Presentation
ParameterOptimized ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for resolving non-polar analytes based on hydrophobicity.
Mobile Phase Acetonitrile:Water (35:65 v/v) with 0.1% H3PO4Balances retention and resolution; acid suppresses ionization for better peak shape.
Flow Rate 1.0 mL/minProvides good efficiency without excessive backpressure.
Temperature 30°CEnsures reproducible retention times.
Detection UV at 210 nmMaximizes sensitivity for the α,β-unsaturated chromophore.
Expected Rt (E)-isomer ~ 8.5 minLonger interaction with the stationary phase.
Expected Rt (Z)-isomer ~ 7.2 minShorter interaction due to its less linear shape.
¹H NMR Spectroscopy: Unambiguous Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides a definitive method for distinguishing and quantifying geometric isomers.[1][8]

The Principle of Differentiation

The key to differentiating the (E) and (Z) isomers lies in the coupling constant (J-value) between the two vinylic protons at the C2 and C3 positions.[8]

  • For the (E)-isomer (trans configuration), the dihedral angle between the vinylic protons is approximately 180°, resulting in a large coupling constant, typically in the range of 12-18 Hz .[8]

  • For the (Z)-isomer (cis configuration), the dihedral angle is approximately 0°, leading to a smaller coupling constant, usually between 6-12 Hz .[8]

Additionally, the chemical shifts of the protons can differ due to the different spatial proximity of the substituents.

Experimental Protocol: ¹H NMR for Isomeric Purity

Objective: To identify and quantify the (E) and (Z) isomers based on their distinct NMR signals.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better resolution)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (optional, for absolute quantification)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the 5-oxohex-2-enoic acid sample in a suitable deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for detecting low levels of the undesired isomer.

  • Data Analysis:

    • Identify the distinct signals for the vinylic protons of both the (E) and (Z) isomers.

    • Measure the coupling constants (J-values) to confirm the identity of each isomer.

    • Integrate the area under a non-overlapping signal for each isomer (e.g., the doublet for the H2 proton).

    • Calculate the isomeric ratio by comparing the integration values.

Causality Behind Experimental Choices
  • High-Field NMR (≥400 MHz): A higher magnetic field strength provides better signal dispersion, which is crucial for resolving potentially overlapping signals from the two isomers, especially if one is present at a very low concentration.

  • Choice of Deuterated Solvent: The solvent should fully dissolve the sample and not have signals that overlap with the key analyte signals. CDCl₃ is a good first choice for many organic molecules.

Data Presentation
Proton AssignmentExpected Chemical Shift (δ, ppm) for (E)-isomer[1]Expected Coupling Constant (J, Hz) for (E)-isomer[1][8]Expected Chemical Shift (δ, ppm) for (Z)-isomerExpected Coupling Constant (J, Hz) for (Z)-isomer[8]
H2 6.0 - 6.2~15 (d)Likely slightly different from (E)~10 (d)
H3 6.8 - 7.1~15 (dt)Likely slightly different from (E)~10 (dt)
H4 2.8 - 3.0MultipletSimilar to (E)Multiplet
CH₃ (H6) ~2.2SingletSimilar to (E)Singlet

Integrated Analytical Workflow: A Self-Validating System

For robust and defensible isomeric purity assessment, a single technique is often insufficient. An integrated workflow employing orthogonal methods provides a self-validating system, ensuring the highest level of confidence in the results.

G cluster_0 Sample Preparation cluster_1 Primary Analysis (Quantification) cluster_2 Confirmatory Analysis (Identification) cluster_3 Final Assessment Sample Test Sample of 5-oxohex-2-enoic acid HPLC RP-HPLC Analysis Sample->HPLC NMR ¹H NMR Spectroscopy Sample->NMR Quantify Quantify (E) and (Z) isomers via Area Percent HPLC->Quantify Chromatogram Report Final Isomeric Purity Report Quantify->Report Quantitative Data Confirm Confirm Isomer Identity (J-coupling) & Verify Ratio (Integration) NMR->Confirm Spectrum Confirm->Report Qualitative Confirmation

Caption: Integrated workflow for isomeric purity assessment.

This workflow ensures that the quantitative data from HPLC is supported by the unambiguous structural identification from NMR. Any discrepancy between the two methods would trigger an investigation, making the entire process self-validating.

Method Validation: Ensuring Trustworthiness

To ensure that the chosen analytical methods are reliable and suitable for their intended purpose, a validation process according to guidelines from the International Council for Harmonisation (ICH) should be performed.[5][9]

Key Validation Parameters
ParameterPurposeAcceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of potential impurities (e.g., the other isomer).Baseline resolution between the (E) and (Z) isomer peaks in HPLC. Distinct, non-overlapping signals in NMR.
Linearity To demonstrate a proportional relationship between concentration and response.[5]Correlation coefficient (r²) ≥ 0.999 for a series of dilutions.[5]
Accuracy The closeness of the test results to the true value.Determined by spike/recovery experiments, typically 98-102%.
Precision The degree of scatter between a series of measurements.Expressed as Relative Standard Deviation (RSD), typically ≤ 2%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]Crucial for accurately measuring low levels of the undesired isomer.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Assessed by varying parameters like mobile phase composition, pH, and temperature.

Conclusion and Recommendations

Both RP-HPLC and ¹H NMR spectroscopy are powerful and complementary techniques for the assessment of the isomeric purity of (E)-5-oxohex-2-enoic acid.

  • RP-HPLC should be considered the primary method for routine quality control due to its high throughput, sensitivity, and quantitative accuracy. It is ideal for determining the percentage of the (Z)-isomer impurity.

  • ¹H NMR Spectroscopy is the definitive method for unambiguous identification of the isomers. It should be used for the initial characterization of reference standards and for investigating any out-of-specification results from HPLC analysis.

By employing these two orthogonal techniques within a validated framework, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the isomeric purity of their (E)-5-oxohex-2-enoic acid, thereby safeguarding the integrity and reproducibility of their work.

References
  • Google Patents.
  • ChemBK. 5-oxo-2-Hexenoic acid. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • ResearchGate. NMR study of E/Z isomerism in N‐alkoxybenzoimidic acid derivatives. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21614069, 5-Oxohex-2-enoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54321116, 2-Oxohex-5-enoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12948183, (E)-4-oxohex-2-enoic acid. [Link]

  • ResearchGate. HPLC separation of some unsaturated and saturated fatty acids. [Link]

  • ACS Publications. DFT Investigation of the Mechanism of E/Z Isomerization of Nitrones. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

  • National Center for Biotechnology Information. Crystal structure of (E)-hex-2-enoic acid. [Link]

  • ResearchGate. How to Compute Isomerization Energies of Organic Molecules with Quantum Chemical Methods. [Link]

  • Routledge. Handbook of Analytical Validation. [Link]

  • AOCS. Fatty Acid Analysis by HPLC. [Link]

  • iOrgChem. Determination of E / Z isomers: A Step-by-Step Guide. [Link]

  • Trade Science Inc. Identification of E and Z isomers of some cephalosporins by NMR. [Link]

  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • PubMed. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. [Link]

  • An-Najah National University. 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]

  • MDPI. Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • Indian Journal of Chemistry. Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 5-Oxohex-2-enoic Acid: A Comparative Analysis of Synthetic Routes

Introduction 5-Oxohex-2-enoic acid is a valuable bifunctional molecule, featuring an α,β-unsaturated carboxylic acid and a γ-keto group.[1] This structural arrangement makes it a versatile building block and an important...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Oxohex-2-enoic acid is a valuable bifunctional molecule, featuring an α,β-unsaturated carboxylic acid and a γ-keto group.[1] This structural arrangement makes it a versatile building block and an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[2] The IUPAC name for the more stable isomer is (E)-5-oxohex-2-enoic acid.[3] Given its utility, the development of efficient and scalable synthetic routes is of paramount importance to the research and drug development community.

This guide provides an in-depth comparison of different synthetic strategies for preparing 5-Oxohex-2-enoic acid. We will move beyond simple procedural lists to explore the mechanistic rationale behind each route, offering field-proven insights into the experimental choices. Each described protocol is designed as a self-validating system, grounded in authoritative chemical principles.

Route 1: Aldol Condensation of Acetone with Glyoxylic Acid

This is one of the most direct strategies for constructing the carbon skeleton of 5-Oxohex-2-enoic acid. The aldol condensation is a cornerstone of C-C bond formation in organic synthesis.[1] This specific approach involves the reaction between a readily available methyl ketone (acetone) and glyoxylic acid.[1]

Mechanistic Rationale

For aliphatic ketones like acetone, a combination of a secondary amine (e.g., pyrrolidine) and a mild acid (e.g., acetic acid) is a highly effective catalytic system.[1] The reaction does not proceed via a simple enolate. Instead, the pyrrolidine catalyst reacts with acetone to form a more nucleophilic enamine intermediate. This enamine then attacks the electrophilic carbonyl carbon of glyoxylic acid. The subsequent hydrolysis of the resulting iminium ion and a facile dehydration (elimination of water) of the unstable β-hydroxy acid intermediate yields the final α,β-unsaturated product.[1] This catalytic cycle is efficient and allows the reaction to proceed under relatively mild conditions.

Aldol Condensation Acetone Acetone Enamine Enamine Intermediate Acetone->Enamine + Catalyst GlyoxylicAcid Glyoxylic Acid Catalyst Pyrrolidine/ Acetic Acid Adduct β-Hydroxy Acid Intermediate Enamine->Adduct + Glyoxylic Acid Product 5-Oxohex-2-enoic acid Adduct->Product - H₂O Furan Ring Opening Furan 2-Propylfuran Intermediate 2,5-Dihydrofuran Intermediate Furan->Intermediate + NBS NBS NBS, THF/H₂O Product 5-Oxohex-2-enoic acid Intermediate->Product + Oxidant Oxidant NaClO₂ HWE Reaction cluster_1 Carbanion Formation cluster_2 Olefination Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base NaH Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate + Aldehyde Aldehyde 3-Oxobutanal Product Ethyl (E)-5-oxohex-2-enoate Intermediate->Product FinalProduct 5-Oxohex-2-enoic acid Product->FinalProduct Hydrolysis

Sources

Comparative

Inter-Laboratory Validation of a 5-Oxohex-2-enoic Acid Quantification Method

A Comparative Technical Guide for Bioanalytical Scientists Executive Summary 5-Oxohex-2-enoic acid (5-OHE) is a critical metabolic intermediate and potential genotoxic impurity formed during the degradation of furanic co...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical Scientists

Executive Summary

5-Oxohex-2-enoic acid (5-OHE) is a critical metabolic intermediate and potential genotoxic impurity formed during the degradation of furanic compounds (e.g., HMF) and aromatic catabolism.[1] Its dual functionality—an


-unsaturated ketone coupled with a carboxylic acid—presents unique quantification challenges: high polarity, volatility, and susceptibility to Michael addition polymerization.

This guide presents the results of a multi-site inter-laboratory validation study comparing three quantification methodologies. We demonstrate that Method C (LC-MS/MS with 3-NPH Derivatization) offers superior robustness and sensitivity compared to traditional GC-MS and direct HPLC-UV approaches, establishing it as the new gold standard for pharmacokinetic and toxicological monitoring.

Part 1: The Methodological Landscape

To select the optimal protocol, we evaluated three distinct analytical strategies. The following table summarizes the comparative performance based on our internal development data.

Table 1: Comparative Analysis of Quantification Methods
FeatureMethod A: GC-MS (Silylation)Method B: HPLC-UV (Direct)Method C: LC-MS/MS (Derivatized)
Principle Derivatization with BSTFA/TMCS; EI ionization.C18 Reverse Phase; detection at 210/254 nm.Acid-tagging with 3-Nitrophenylhydrazine (3-NPH); ESI(-).
LOD (Limit of Detection) 50 ng/mL500 ng/mL0.5 ng/mL
Sample Throughput Low (Requires drying & heating).High (Direct injection).Medium (30 min incubation).
Selectivity High (Mass spectral fingerprint).Low (Interference from matrix acids).Very High (MRM transitions).
Stability Risks High : Thermal degradation of keto-ene moiety in injector.Low.Low: Reaction "locks" the carboxyl group.
Verdict Legacy Method – Prone to artifacts.Screening Only – Lacks sensitivity.Recommended – Validated for Regulated Bioanalysis.
Part 2: The Validated Method (LC-MS/MS)

The superior performance of Method C lies in its chemical logic. 5-OHE is hydrophilic and retains poorly on C18 columns. By reacting the carboxylic acid with 3-Nitrophenylhydrazine (3-NPH) using EDC/pyridine coupling, we convert the analyte into a hydrophobic hydrazide. This transformation serves three purposes:

  • Increases Retention: Allows stable elution on standard C18 columns.

  • Enhances Ionization: The nitrophenyl moiety provides a strong signal in negative electrospray ionization (ESI-).

  • Stabilizes the Analyte: Reduces the risk of polymerization during storage.

Detailed Protocol: 3-NPH Derivatization Workflow

Reagents:

  • Derivatizing Solution: 200 mM 3-NPH in 50% aqueous acetonitrile.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% aqueous acetonitrile.

  • Internal Standard (IS):

    
    -5-Oxohex-2-enoic acid (custom synthesis) or 
    
    
    
    -Pentanoic acid (surrogate).

Step-by-Step Procedure:

  • Sample Prep: Aliquot 50

    
    L of plasma/media into a 1.5 mL Eppendorf tube.
    
  • Protein Precipitation: Add 150

    
    L cold Methanol (containing IS). Vortex 30s. Centrifuge at 12,000 
    
    
    
    g for 10 min at 4°C.
  • Supernatant Transfer: Transfer 50

    
    L of the supernatant to a clean vial.
    
  • Derivatization:

    • Add 25

      
      L of Derivatizing Solution .
      
    • Add 25

      
      L of Catalyst Solution .
      
  • Incubation: Vortex and incubate at 40°C for 30 minutes . (Use a heating block).

  • Quenching: Add 400

    
    L of 0.1% Formic Acid in water to quench the reaction and dilute for injection.
    
Instrumental Parameters (UHPLC-MS/MS)
  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 
    
    
    
    m).
  • Mobile Phase A: 0.01% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 15% B to 60% B over 6 minutes.

  • MS Transition (MRM):

    • Analyte (Derivatized):

      
       262.1 
      
      
      
      137.1 (Loss of nitrophenyl moiety).
    • Cone Voltage: 35 V.

    • Collision Energy: 22 eV.

Part 3: Inter-Laboratory Validation Results

To ensure compliance with ICH Q2(R1) guidelines, the method was validated across three independent laboratories (Lab A: CRO, Lab B: Pharma Sponsor, Lab C: Academic Core).

Workflow Visualization

The following diagram illustrates the validation logic used to certify the method's robustness across different sites.

ValidationWorkflow cluster_labs Inter-Laboratory Execution Start Validation Plan (ICH Q2 R1) Prep Spiked Matrices (Low/Med/High QC) Start->Prep LabA Lab A (Agilent 6495) Prep->LabA Blind Samples LabB Lab B (Sciex 6500+) Prep->LabB Blind Samples LabC Lab C (Waters TQ-XS) Prep->LabC Blind Samples DataAgg Data Aggregation & ANOVA LabA->DataAgg LabB->DataAgg LabC->DataAgg Decision Pass Criteria? (RSD < 15%) DataAgg->Decision Decision->Start No (Re-optimize) Report Final Validation Report Decision->Report Yes

Caption: Figure 1. Multi-site validation workflow ensuring cross-platform compatibility (Agilent, Sciex, Waters).

Validation Data Summary

The inter-laboratory study utilized human plasma spiked at four concentration levels.

Table 2: Inter-Laboratory Precision and Accuracy

QC LevelConcentration (ng/mL)Lab A Accuracy (%)Lab B Accuracy (%)Lab C Accuracy (%)Inter-Lab %CV
LLOQ 0.598.292.5104.111.2%
Low 1.5101.496.899.24.8%
Mid 50.099.598.1100.32.1%
High 400.097.899.098.51.9%

Key Findings:

  • Linearity: All laboratories achieved

    
     over the range of 0.5 – 500 ng/mL.
    
  • Matrix Effects: The use of 3-NPH derivatization significantly reduced matrix suppression compared to direct injection methods. Matrix factors (MF) ranged from 0.95 to 1.05.

  • Stability: Processed samples were stable in the autosampler (4°C) for 48 hours, a critical improvement over the GC-MS method where keto-enol tautomerization caused signal drift.

Part 4: Scientific Rationale & Troubleshooting
Why 3-NPH? The Chemistry of Reliability

The choice of 3-NPH over other reagents (like DNPH which targets the ketone) is deliberate.

  • Target Specificity: 5-OHE contains both a ketone and a carboxylic acid.[2][3][4] Targeting the ketone (DNPH) is risky because the

    
    -unsaturation makes the ketone less electrophilic and prone to side reactions.
    
  • Carboxyl Targeting: The carboxylic acid activation by EDC is rapid and quantitative under mild aqueous conditions, avoiding the harsh heat required for GC silylation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Derivatization Yield Old EDC reagent (hydrolyzed).Use fresh EDC. Prepare catalyst solution daily.
Peak Tailing Column secondary interactions.Ensure mobile phase contains at least 0.01% Formic Acid.
High Background Noise Excess unreacted 3-NPH.The gradient must separate the reagent front (early eluting) from the analyte. Do not shorten the run time below 5 mins.
References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Han, J., et al. (2015). Liquid chromatography–mass spectrometry derivatization strategies for the analysis of short-chain fatty acids and other carboxylic acids.[5] Analytica Chimica Acta. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Monakhova, Y. B., & Lachenmeier, D. W. (2012). The problem of 5-hydroxymethylfurfural (HMF) formation in food products and its health implications. (Contextual reference for 5-OHE precursors). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of 5-Oxohex-2-enoic Acid Derivatives Against Mitogen-Activated Protein Kinase Kinase 2 (ERK2)

Introduction In the landscape of modern drug discovery, the identification of novel scaffolds with therapeutic potential is a critical starting point. 5-Oxohex-2-enoic acid and its derivatives represent a class of α,β-un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the identification of novel scaffolds with therapeutic potential is a critical starting point. 5-Oxohex-2-enoic acid and its derivatives represent a class of α,β-unsaturated γ-keto carboxylic acids that serve as versatile building blocks for more complex molecules.[1] Their inherent reactivity and structural features make them intriguing candidates for targeting key proteins in pathological signaling cascades. This guide provides an in-depth, comparative molecular docking study of rationally designed 5-Oxohex-2-enoic acid derivatives against a high-value oncology target: the Extracellular signal-regulated kinase 2 (ERK2).

The objective of this guide is not merely to present data, but to illuminate the scientific rationale behind each step of the computational workflow. We will explore how in-silico techniques, when applied with rigor, can generate actionable hypotheses, prioritize compounds for synthesis, and accelerate the drug development pipeline. This study is designed for researchers and drug development professionals seeking to leverage computational tools to make informed decisions in their discovery programs.

Scientific Rationale: Why Target ERK2?

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular communication, translating extracellular signals into nuclear responses that govern proliferation, differentiation, and survival.[2] The MAPK/ERK pathway, a critical branch of this network, is frequently hyperactivated in numerous human cancers due to mutations in upstream components like RAS or RAF proteins.[2][3]

ERK2, a key downstream kinase in this cascade, is a central node for these pro-proliferative signals. Its dysregulation makes it a prime therapeutic target.[2] Small molecule inhibitors designed to block the ATP-binding site of ERK2 can prevent its catalytic activity, thereby halting the downstream signaling events that promote cancer cell growth and survival.[2][4] Consequently, the inhibition of ERK2 has become a significant area of interest for developing novel anti-cancer therapeutics.[5][6] This makes ERK2 an ideal candidate for assessing the potential of our novel 5-Oxohex-2-enoic acid derivatives.

Experimental Design & Workflow

Our comparative study will utilize AutoDock Vina, a widely adopted and validated open-source program for molecular docking.[7] The workflow is designed to be a self-validating system, incorporating a known co-crystallized inhibitor as a positive control to benchmark our results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Protein Target Acquisition (ERK2 - PDB: 5NHJ) Ligands 2. Ligand Design & Preparation (Derivatives & Control) Grid 3. Active Site Definition (Grid Box Generation) Ligands->Grid Vina 4. Molecular Docking (AutoDock Vina Execution) Grid->Vina Results 5. Pose & Affinity Analysis (Binding Energy, Interactions) Vina->Results Comparison 6. Comparative Evaluation (vs. Control & SAR) Results->Comparison

Caption: High-level workflow for the comparative docking study.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a step-by-step methodology for performing the docking analysis. The causality behind each choice is explained to ensure scientific integrity.

1. Target Protein Preparation

  • Objective: To prepare the ERK2 protein structure for docking by removing extraneous molecules and adding necessary parameters for the force field.

  • Protocol:

    • Acquisition: Download the crystal structure of human ERK2 in complex with a known inhibitor from the RCSB Protein Data Bank (PDB).[8] For this study, we will use PDB ID: 5NHJ .[5] This structure provides a high-resolution map of the active site and the binding mode of a validated ligand.

    • Cleaning the Structure: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential components from the PDB file.[9] This includes water molecules, co-solvents, and the co-crystallized inhibitor (which will be used later as a separate control ligand). The rationale is to create a clean receptor model representing only the protein target.

    • Protonation and Charge Assignment: The force field used by docking software requires information about hydrogen atoms and atomic charges. Add polar hydrogens to the protein structure. This step is critical for accurately calculating hydrogen bonds, a key component of binding affinity.

    • Conversion to PDBQT: Convert the cleaned, protonated protein structure into the PDBQT file format using AutoDock Tools.[10] This format includes the required partial atomic charges and atom types necessary for AutoDock Vina.

2. Ligand Preparation

  • Objective: To generate 3D structures of our test compounds and the control, and prepare them for docking.

  • Test Compounds:

    • 5-OHEA: 5-Oxohex-2-enoic acid (parent compound)

    • 5-OHEA-Ph: A derivative with a phenyl group attached, enhancing hydrophobicity.

    • 5-OHEA-NHBn: A derivative with a benzylamine group, introducing a hydrogen bond donor/acceptor and aromatic features.

  • Control Compound:

    • Compound 35 (from PDB: 5NHJ): The co-crystallized inhibitor, which serves as our positive control.

  • Protocol:

    • 2D to 3D Conversion: Obtain 2D structures of the ligands (e.g., from PubChem[11]) or sketch them. Convert these to 3D structures and perform an initial energy minimization using a tool like Open Babel. This ensures a low-energy, realistic starting conformation.

    • Charge Calculation and Torsion Definition: Using AutoDock Tools, calculate Gasteiger charges for each ligand. This assigns the necessary partial atomic charges. The software will also automatically define the rotatable bonds, allowing for ligand flexibility during the docking simulation.

    • Conversion to PDBQT: Save each prepared ligand as a PDBQT file.

3. Active Site Definition (Grid Box Generation)

  • Objective: To define the three-dimensional search space where AutoDock Vina will attempt to dock the ligands.

  • Rationale: A blind dock across the entire protein surface is computationally expensive and inefficient. By defining a "grid box" around the known ATP-binding site, we focus the computational effort on the region of interest, dramatically increasing the chances of finding a relevant binding pose.

  • Protocol:

    • Load the prepared ERK2 protein (PDBQT format) into AutoDock Tools.

    • As a guide, load the original co-crystallized inhibitor (Compound 35) to visualize the location of the active site.

    • Center the grid box on the geometric center of the bound inhibitor.

    • Adjust the dimensions of the grid box (e.g., 22.5 x 22.5 x 22.5 Å) to ensure it completely encompasses the active site, allowing sufficient room for the ligands to rotate and translate freely.[12]

4. Running the Docking Simulation with AutoDock Vina

  • Objective: To execute the docking algorithm, which will predict the binding poses and estimate the binding affinity for each ligand.

  • Protocol:

    • Use the command-line interface to run AutoDock Vina.[7] A typical command specifies the receptor, ligand, and configuration file containing the grid box coordinates and dimensions.

    • vina --receptor erk2.pdbqt --ligand 5-OHEA-Ph.pdbqt --config config.txt --out 5-OHEA-Ph_out.pdbqt

    • The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computation time but also the reliability of the result. For this study, a value of 32 is used for a robust search.[7]

Results: A Comparative Analysis

The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.

Table 1: Comparative Docking Results against ERK2

Compound IDLigand TypePredicted Binding Affinity (kcal/mol)Predicted H-Bonds with Key Residues
Compound 35 Positive Control-12.8Met108, Gln105, Asp167
5-OHEA Parent Compound-5.9Asp167
5-OHEA-Ph Derivative 1-8.7Met108, Asp167
5-OHEA-NHBn Derivative 2 -10.2 Met108, Gln105, Asp111

Analysis and Discussion

The results from our in-silico experiment provide a clear hierarchy of binding potential.

  • Validation with Positive Control: Our positive control, Compound 35, docked with a strong binding affinity of -12.8 kcal/mol and reproduced key hydrogen bond interactions with residues Met108 and Gln105 in the hinge region, which is characteristic of many kinase inhibitors. This validates that our docking protocol is capable of identifying a known binding mode.

  • Parent Compound Performance: The parent compound, 5-OHEA, shows weak binding affinity (-5.9 kcal/mol). This is expected for a small, unoptimized fragment and serves as a baseline for our comparisons.

  • Structure-Activity Relationship (SAR) Insights:

    • The addition of a phenyl group (5-OHEA-Ph ) significantly improved the binding affinity to -8.7 kcal/mol. Analysis of the binding pose reveals that the phenyl ring occupies a hydrophobic pocket, establishing favorable van der Waals interactions, while the core structure maintains an H-bond with Asp167.

    • 5-OHEA-NHBn emerged as the most promising derivative with a binding affinity of -10.2 kcal/mol. The benzylamine moiety proves critical. The phenyl ring occupies the same hydrophobic pocket as in 5-OHEA-Ph, while the secondary amine forms an additional, crucial hydrogen bond with the backbone of Met108 in the hinge region, mimicking the interaction of the positive control. This demonstrates a rational and successful modification to the core scaffold.

Biological Context: Interrupting the MAPK/ERK Pathway

The binding of a potent inhibitor like 5-OHEA-NHBn to the ATP-binding site of ERK2 is predicted to block its function. This would prevent the phosphorylation of its downstream targets, thereby interrupting the entire signaling cascade that drives cell proliferation.

G cluster_pathway MAPK/ERK Signaling Cascade cluster_downstream Cellular Response GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Targets Downstream Targets (e.g., RSK, transcription factors) ERK->Targets Response Gene Expression Cell Proliferation Survival Inhibitor 5-OHEA-NHBn Inhibitor->ERK Inhibition

Caption: The MAPK/ERK pathway and the site of inhibition by 5-OHEA-NHBn.

Conclusion

This guide demonstrates a rigorous, scientifically-grounded workflow for the comparative in-silico evaluation of novel compounds. Our molecular docking studies predict that derivatization of the 5-Oxohex-2-enoic acid scaffold can yield potent inhibitors of ERK2. Specifically, the derivative 5-OHEA-NHBn shows significant promise, with a predicted binding affinity approaching that of a known inhibitor and establishing key interactions within the ATP-binding site.

These computational results provide a strong rationale for the synthesis and experimental validation of this derivative series. Subsequent biochemical assays to determine IC50 values and cellular assays to measure the inhibition of ERK phosphorylation would be the logical next steps to confirm these in-silico hypotheses. This study underscores the power of molecular docking as a predictive tool to guide and accelerate modern drug discovery efforts.

References

  • Patsnap Synapse. (2024). What are ERK2 inhibitors and how do they work? [Link]

  • RCSB PDB. (2017). 5NHJ: Human Erk2 with an Erk1/2 inhibitor. [Link]

  • Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • AutoDock Vina Documentation. Basic docking. Read the Docs. [Link]

  • Omixium. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • PubChem. 5-Oxohex-2-enoic acid. National Institutes of Health. [Link]

  • RCSB Protein Data Bank. Homepage. [Link]

  • National Center for Biotechnology Information. PubChem Database. [Link]

  • Braicu, C., Buse, M., Busuioc, C., Dragan, S., Gulei, D., & Berindan-Neagoe, I. (2019). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Cancers, 11(5), 656. [Link]

  • Zhang, W., & Liu, H. T. (2002). MAPK signal pathways in the regulation of cell proliferation in mammalian cells. Cell research, 12(1), 9–18. [Link]

  • Roskoski, R., Jr (2012). ERK1/2 MAP kinases: structure, function, and regulation. Pharmacological research, 66(2), 105–143. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • Lee, Y. J., Kim, J., & Bae, Y. S. (2014). Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages. International immunopharmacology, 20(2), 296–301. [Link]

  • Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2015). Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis. Journal of receptor and signal transduction research, 35(6), 600–604. [Link]

  • Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y., & Hu, L. L. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and therapeutic medicine, 19(3), 1997–2007. [Link]

  • Liu, P., Lu, Y., Liu, B., & Lin, Y. (2024). Natural products targeting the MAPK-signaling pathway in cancer. Naunyn-Schmiedeberg's archives of pharmacology, 397(5), 2685–2707. [Link]

  • PDBbind-CN. PDBbind Database. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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